molecular formula C7H12O3 B099081 Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate CAS No. 15224-11-0

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Cat. No.: B099081
CAS No.: 15224-11-0
M. Wt: 144.17 g/mol
InChI Key: AOQBVPPEXCRXAW-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQBVPPEXCRXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514868
Record name Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15224-11-0
Record name Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15224-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The presence of a cyclopropane ring imparts unique conformational rigidity and metabolic stability, while the bifunctional nature of the molecule, containing both an ester and a primary alcohol, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic pathways to this versatile compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams.

Core Synthesis Pathways

Three principal synthetic routes to this compound have been identified and are detailed below. These pathways offer different starting points and strategic advantages, allowing researchers to select the most suitable approach based on the availability of starting materials, desired stereochemistry, and scalability.

Pathway 1: Reduction of a Formyl Precursor

This is a direct and efficient method that relies on the selective reduction of a pre-formed cyclopropyl aldehyde.

  • Starting Material: Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate

  • Key Transformation: Reduction of the aldehyde to a primary alcohol.

  • Reagent: Sodium borohydride (NaBH₄)

Pathway 2: Selective Mono-reduction of a Dicarboxylate

This pathway begins with a symmetrical cyclopropane dicarboxylate and involves the selective reduction of one of the two ester groups.

  • Starting Material: Diethyl trans-cyclopropane-1,2-dicarboxylate

  • Key Transformation: Selective mono-reduction of a diester to a hydroxy-ester.

  • Reagent: Diisobutylaluminium hydride (DIBAL-H) is a common reagent for such selective reductions.[1]

Pathway 3: Cyclopropanation of an Allylic Alcohol Derivative

This approach builds the cyclopropane ring onto a linear precursor that already contains the required carbon skeleton and functional groups in a latent form.

  • Starting Material: Ethyl (E)-4-hydroxybut-2-enoate

  • Key Transformations:

    • Cyclopropanation of the double bond.

    • Oxidation of the resulting primary alcohol to a carboxylic acid.

    • Esterification to the final ethyl ester.

  • Reagents: Simmons-Smith reaction for cyclopropanation, followed by standard oxidation and esterification reagents.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data associated with each key reaction step in the identified synthesis pathways.

Table 1: Pathway 1 - Reduction of Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate [7]

ParameterValue
Starting MaterialEthyl rel-(1R,2R)-2-formylcyclopropanecarboxylate
ReagentSodium borohydride (NaBH₄)
SolventAnhydrous Ethanol
Reaction Time5 hours
TemperatureRoom Temperature
Product Yield68%
Product AppearanceLight-yellow oil

Table 2: Proposed Pathway 2 - Selective Mono-reduction and Esterification

StepStarting MaterialKey Reagent(s)Expected ProductNotes
1. Mono-reductionDiethyl trans-cyclopropane-1,2-dicarboxylateDIBAL-HThis compoundBased on the selective reduction of pyrrole-2,5-dicarboxylates with 3 equivalents of DIBAL-H at 0°C.[1] A similar selectivity is anticipated for the cyclopropane analogue.
2. Esterification2-(Hydroxymethyl)cyclopropanecarboxylic acidEthanol, Acid catalystThis compoundStandard Fischer esterification conditions would be applicable.[8]

Table 3: Proposed Pathway 3 - Cyclopropanation, Oxidation, and Esterification

StepStarting MaterialKey Reagent(s)Intermediate/ProductNotes
1. CyclopropanationEthyl (E)-4-hydroxybut-2-enoateDiethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)This compoundA general protocol for the Simmons-Smith reaction is available.[2][3] The directing effect of the hydroxyl group is expected to favor the desired product.[4]
2. OxidationThis compounde.g., PCC, DMPEthyl 2-formylcyclopropanecarboxylateStandard oxidation of a primary alcohol to an aldehyde.
3. OxidationEthyl 2-formylcyclopropanecarboxylatee.g., Pinnick oxidation (NaClO₂, NaH₂PO₄)2-(Ethoxycarbonyl)cyclopropanecarboxylic acidOxidation of the aldehyde to a carboxylic acid.
4. Esterification2-(Ethoxycarbonyl)cyclopropanecarboxylic acidEthanol, Acid catalystDiethyl cyclopropane-1,2-dicarboxylateStandard Fischer esterification.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction [7]

  • To a solution of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (2.00 g, 13.68 mmol) in anhydrous ethanol (55.0 mL), add sodium borohydride (0.776 g, 20.53 mmol) in one portion at room temperature under anhydrous conditions.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Quench the reaction with a phosphate buffer aqueous solution (100 mL) at pH 7.

  • Remove the ethanol by distillation under reduced pressure.

  • Extract the remaining aqueous phase with dichloromethane (3 x 100 mL).

  • Combine the organic phases and wash sequentially with a phosphate buffered aqueous solution (70 mL, pH 7) and saturated saline (70 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to afford this compound as a light-yellow oil (1.334 g, 68% yield). The product can be used in subsequent steps without further purification.

Protocol 2 (Proposed): Synthesis via Selective Mono-reduction

  • Step 1: Selective Mono-reduction of Diethyl trans-cyclopropane-1,2-dicarboxylate

    • Dissolve diethyl trans-cyclopropane-1,2-dicarboxylate in a suitable anhydrous solvent (e.g., THF or dichloromethane) and cool to 0°C under an inert atmosphere.

    • Slowly add 3 equivalents of diisobutylaluminium hydride (DIBAL-H) as a solution in a suitable solvent (e.g., hexanes or toluene).

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed and the mono-alcohol is the major product.

    • Quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water and a saturated solution of Rochelle's salt).

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate this compound.

  • Step 2: Esterification of 2-(Hydroxymethyl)cyclopropanecarboxylic acid (if the mono-acid is isolated)

    • Dissolve 2-(hydroxymethyl)cyclopropanecarboxylic acid in an excess of ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Neutralize the remaining acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Protocol 3 (Proposed): Synthesis via Cyclopropanation, Oxidation, and Esterification

  • Step 1: Simmons-Smith Cyclopropanation of Ethyl (E)-4-hydroxybut-2-enoate [2]

    • To a solution of ethyl (E)-4-hydroxybut-2-enoate in an anhydrous solvent such as dichloromethane at 0°C under an inert atmosphere, add a solution of diethylzinc (2.0 eq).

    • Slowly add a solution of diiodomethane (2.0 eq) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield this compound.

  • Step 2: Oxidation of this compound to Ethyl 2-formylcyclopropanecarboxylate

    • To a solution of this compound in dichloromethane, add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

  • Step 3: Oxidation of Ethyl 2-formylcyclopropanecarboxylate to 2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

    • Dissolve the crude ethyl 2-formylcyclopropanecarboxylate in a mixture of t-butanol and water.

    • Add 2-methyl-2-butene as a chlorine scavenger.

    • Slowly add a solution of sodium chlorite (NaClO₂) in a sodium dihydrogen phosphate (NaH₂PO₄) buffer.

    • Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).

    • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

  • Step 4: Esterification to Diethyl cyclopropane-1,2-dicarboxylate

    • Follow the Fischer esterification protocol as described in Pathway 2, Step 2, using ethanol as the alcohol.

Synthesis Pathway Diagrams

Synthesis_Pathway_1 start Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate product This compound start->product NaBH4, Ethanol Room Temperature, 5h (68% yield)

Caption: Pathway 1: Reduction of a formyl precursor.

Synthesis_Pathway_2 start Diethyl trans-cyclopropane-1,2-dicarboxylate intermediate Ethyl 2-(carboxy)cyclopropanemethanol start->intermediate 1. Selective Hydrolysis or 2. DIBAL-H (Selective Reduction) product This compound intermediate->product Esterification (Ethanol, H+)

Caption: Pathway 2: Selective mono-reduction of a dicarboxylate.

Synthesis_Pathway_3 start Ethyl (E)-4-hydroxybut-2-enoate intermediate1 This compound start->intermediate1 Simmons-Smith (Et2Zn, CH2I2) intermediate2 Ethyl 2-formylcyclopropanecarboxylate intermediate1->intermediate2 Oxidation (e.g., PCC) intermediate3 2-(Ethoxycarbonyl)cyclopropanecarboxylic acid intermediate2->intermediate3 Oxidation (e.g., Pinnick) product This compound intermediate3->product Esterification (EtOH, H+)

Caption: Pathway 3: Cyclopropanation of an allylic alcohol derivative.

References

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate (CAS 15224-11-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, CAS 15224-11-0. While experimental data for this specific compound is limited in publicly available literature, this document compiles predicted data and relevant information from structurally similar compounds to offer valuable insights for research and development.

Core Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. These values provide a foundational understanding of the compound's physical characteristics.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
Appearance Colorless to yellow liquid[2]
Predicted Boiling Point 205.9 ± 13.0 °CN/A
Predicted Density 1.144 ± 0.06 g/cm³N/A
Predicted pKa 15.10 ± 0.10N/A
Storage Temperature 2-8°C[2]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported, involving the reduction of an aldehyde precursor.

Reaction: Reduction of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate.

Reagents:

  • Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate

  • Anhydrous ethanol

  • Sodium borohydride

  • Phosphate buffer aqueous solution (pH 7)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Saturated saline solution

Procedure:

  • A solution of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (2.00 g, 13.68 mmol) in anhydrous ethanol (55.0 mL) is prepared under anhydrous conditions at room temperature.[2]

  • Sodium borohydride (0.776 g, 20.53 mmol) is added in one portion to the solution.[2]

  • The reaction mixture is stirred at room temperature for 5 hours.[2]

  • The reaction is quenched with a phosphate buffer aqueous solution (100 mL, pH 7).[2]

  • Ethanol is removed by distillation under reduced pressure.[2]

  • The remaining aqueous phase is extracted with dichloromethane (3 x 100 mL).[2]

  • The combined organic phases are washed sequentially with a phosphate buffered aqueous solution (70 mL, pH 7) and saturated saline (70 mL).[2]

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated.[2]

  • The final product, this compound, is obtained as a light-yellow oil (1.334 g, 68% yield).[2] Mass spectrometry analysis of the product showed an [M+1] peak at m/e 145.[2]

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product A Dissolve ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate in anhydrous ethanol B Add Sodium Borohydride A->B Room Temperature C Stir for 5 hours at Room Temperature B->C D Quench with Phosphate Buffer (pH 7) C->D E Remove Ethanol (Reduced Pressure) D->E F Extract with Dichloromethane E->F G Wash with Phosphate Buffer and Saline F->G H Dry with Anhydrous MgSO4 G->H I Filter and Concentrate H->I J This compound (Light-yellow oil) I->J

Synthesis Workflow

Spectroscopic Properties (Predicted)

Expected ¹H NMR Features:

  • Ethyl group: A quartet signal for the -CH₂- group and a triplet for the -CH₃ group. The quartet for the -CH₂- is expected to be deshielded due to the adjacent oxygen atom.

  • Cyclopropane ring protons: Complex multiplets in the upfield region.

  • Hydroxymethyl group: A signal for the -CH₂- protons and a broad singlet for the -OH proton.

Expected ¹³C NMR Features:

  • Carbonyl carbon: A deshielded signal in the range of 160-180 ppm.

  • Ethyl group carbons: Signals for the -CH₂- and -CH₃ carbons.

  • Cyclopropane ring carbons: Shielded signals characteristic of a strained ring system.

  • Hydroxymethyl carbon: A signal in the region typical for a carbon attached to an oxygen atom.

Expected IR Spectroscopy Features:

  • C=O stretch: A strong absorption band around 1720 cm⁻¹, characteristic of an ester carbonyl group.

  • C-O stretch: Strong absorptions in the fingerprint region, likely around 1275 and 1110 cm⁻¹, indicating the C-O bonds of the ester.

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

Biological Activity and Potential Applications in Drug Development

Specific biological activity for this compound has not been documented. However, the cyclopropane moiety is a versatile structural motif frequently incorporated into drug molecules to enhance their pharmacological properties.

The cyclopropyl group can contribute to:

  • Enhanced Potency: The rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger binding to biological targets.[3]

  • Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger than those in alkanes, making them less susceptible to metabolic degradation.[3]

  • Improved Pharmacokinetics: The incorporation of a cyclopropyl group can influence properties such as brain permeability and plasma clearance.[3]

  • Conformational Restriction: In peptides and peptidomimetics, the cyclopropane ring can restrict conformational flexibility, which can prevent proteolytic hydrolysis.[3]

Given these properties, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. The presence of both a hydroxyl and an ester functional group allows for diverse chemical modifications, making it a versatile intermediate for creating libraries of compounds for drug screening. Natural and synthetic cyclopropanes have demonstrated a wide spectrum of biological activities, including insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antitumor, and antiviral properties.[4]

Safety and Handling

Specific safety data for this compound is not available. However, for the structurally related compound, ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate, the following GHS hazard classifications have been reported: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is therefore recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

This guide provides a summary of the available information on this compound. Further experimental investigation is required to fully characterize its properties and potential applications.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and physicochemical properties of ethyl 2-(hydroxymethyl)cyclopropanecarboxylate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.

Molecular Structure and Identification

This compound is a cyclopropane derivative containing both an ester and a primary alcohol functional group. Its fundamental chemical properties are summarized below.

IdentifierValue
IUPAC Name ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 15224-11-0 (for the mixture of isomers)[1]

The molecule consists of a three-membered carbon ring, which imparts significant ring strain and influences its reactivity and conformation. The substituents at positions 1 and 2 of the cyclopropane ring give rise to stereoisomerism.

Stereochemistry

The presence of two substituted chiral centers at the C1 and C2 positions of the cyclopropane ring results in the existence of diastereomers (cis and trans) and their respective enantiomers. The cyclopropane ring restricts rotation, leading to stable geometric isomers.[2][3]

  • Cis Isomers: The ester and hydroxymethyl groups are on the same side of the cyclopropane ring. This arrangement leads to steric hindrance and influences the molecule's polarity and physical properties.[3]

  • Trans Isomers: The ester and hydroxymethyl groups are on opposite sides of the ring, resulting in a less sterically hindered and typically more stable conformation.[3]

Each of these diastereomers is chiral and exists as a pair of enantiomers:

  • Cis: (1R,2S) and (1S,2R)

  • Trans: (1R,2R) and (1S,2S)

dot

Caption: Stereochemical relationship of this compound isomers.

Physicochemical Properties and Spectroscopic Data

Predicted Physicochemical Properties

The following table summarizes predicted physicochemical data for the mixture of isomers.

PropertyValueSource
Boiling Point 205.9 ± 13.0 °CPredicted
Density 1.144 ± 0.06 g/cm³Predicted
pKa 15.10 ± 0.10Predicted

Generally, cis isomers exhibit higher boiling points due to increased polarity, while trans isomers often have higher melting points due to more efficient crystal packing.[3][4]

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • A broad band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • A strong absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester group.

  • C-O stretching vibrations in the region of 1300-1000 cm⁻¹ .

  • C-H stretching of the cyclopropane ring protons typically appears at higher wavenumbers (>3000 cm⁻¹) than for alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling constants of the cyclopropyl protons are highly dependent on their stereochemical relationship (cis or trans) to the substituents.

    • The protons on the cyclopropane ring will appear in the upfield region, typically between 0.5 and 2.0 ppm.

    • The methylene protons of the hydroxymethyl group (-CH₂OH) are expected around 3.5-4.0 ppm.

    • The quartet of the ethyl ester's methylene group (-OCH₂CH₃) will be observed around 4.1 ppm, with the corresponding triplet of the methyl group at approximately 1.2 ppm.

  • ¹³C NMR: The carbon signals of the cyclopropane ring are characteristically found at high field (10-30 ppm). The carbonyl carbon of the ester will be significantly downfield (around 170-175 ppm).

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of the corresponding aldehyde, ethyl 2-formylcyclopropanecarboxylate. This procedure typically yields a mixture of cis and trans diastereomers.

Reaction: Reduction of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate.

dot

Synthesis Reactant ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate Process Process Reactant->Process Reagent Sodium Borohydride (NaBH4) in Ethanol Reagent->Process Product This compound (cis/trans mixture) Process->Product

Caption: Synthesis of this compound.

Detailed Protocol:

  • Preparation: Dissolve ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (1 equivalent) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 5 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the addition of a phosphate buffer aqueous solution (pH 7).

  • Solvent Removal: Remove the ethanol by distillation under reduced pressure.

  • Extraction: Extract the remaining aqueous phase with dichloromethane (3 x volume of aqueous phase).

  • Washing: Combine the organic phases and wash sequentially with a phosphate-buffered aqueous solution (pH 7) and saturated saline.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.[5]

Separation of Stereoisomers

The separation of the cis and trans diastereomers, and subsequently the enantiomers, typically requires chromatographic techniques.

Methodology: Gas chromatography (GC) using a chiral stationary phase (e.g., Chirasil-β-dex) is an effective method for the analytical and preparative separation of cyclopropane derivatives.[6][7] High-performance liquid chromatography (HPLC) with a suitable chiral column can also be employed.[8]

dot

Separation Mixture cis/trans Mixture Chromatography Chromatography (e.g., Chiral GC or HPLC) Mixture->Chromatography cis_Isomers cis Isomers ((1R,2S) and (1S,2R)) Chromatography->cis_Isomers trans_Isomers trans Isomers ((1R,2R) and (1S,2S)) Chromatography->trans_Isomers

Caption: Workflow for the separation of stereoisomers.

Applications in Drug Development

Cyclopropane rings are valuable structural motifs in medicinal chemistry as they can act as rigid scaffolds or bioisosteres for other chemical groups. The defined stereochemistry of substituted cyclopropanes is crucial for their biological activity, as different isomers can exhibit distinct pharmacological profiles. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This technical guide has detailed the molecular structure, stereochemistry, and a common synthetic route for this compound. The presence of cis and trans diastereomers, each with a pair of enantiomers, defines the stereochemical complexity of this molecule. While detailed experimental data for each pure isomer is sparse, established principles of stereochemistry and analytical separation techniques provide a clear framework for their characterization and isolation. This molecule remains a valuable synthon for the development of novel chemical entities in various scientific disciplines.

References

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a versatile bifunctional molecule incorporating a reactive primary alcohol and an ester within a strained cyclopropane ring. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the introduction of the cyclopropane scaffold into more complex molecules of pharmaceutical interest. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a discussion of its applications in drug discovery and development.

Physical and Chemical Characteristics

This compound is a colorless to light-yellow oil. While experimentally determined physical properties are not widely reported in publicly available literature, predicted values provide useful estimates. The compound exists as cis and trans diastereomers, and each of these can be resolved into a pair of enantiomers.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 15224-11-0[1]
Appearance Colorless to light-yellow oil[2]
Boiling Point (Predicted) 205.9 ± 13.0 °C[2]
Density (Predicted) 1.144 ± 0.06 g/cm³[2]
pKa (Predicted) 15.10 ± 0.10[2]
Storage Temperature 2-8°C[2]

Chemical Reactivity and Stability:

The chemical reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the ethyl ester.

  • Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to halides.

  • Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Esters of cyclopropanecarboxylic acid have been reported to exhibit enhanced stability towards hydrolysis compared to non-strained esters.[3]

  • Cyclopropane Ring: The strained three-membered ring can be susceptible to ring-opening reactions under certain conditions, although it is generally stable under standard synthetic transformations.

Stereoisomers:

This compound possesses two chiral centers, leading to the existence of four stereoisomers. The relative stereochemistry of the substituents on the cyclopropane ring defines the cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers. The specific stereoisomer used can be critical in the synthesis of chiral drug molecules.

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the reduction of the corresponding aldehyde, ethyl 2-formylcyclopropanecarboxylate.

Synthesis of this compound via Reduction

This protocol details the reduction of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate to this compound using sodium borohydride.[2]

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (2.00 g, 13.68 mmol) in anhydrous ethanol (55.0 mL) under anhydrous conditions, add sodium borohydride (0.776 g, 20.53 mmol) in one portion at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.

  • Workup:

    • Quench the reaction by adding a phosphate buffer aqueous solution (100 mL, pH 7).

    • Remove the ethanol by distillation under reduced pressure.

    • Extract the remaining aqueous phase with dichloromethane (3 x 100 mL).

    • Combine the organic phases and wash sequentially with a phosphate buffered aqueous solution (70 mL, pH 7) and saturated saline (70 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Product: This procedure affords this compound as a light-yellow oil (1.334 g, 68% yield), which can often be used in subsequent steps without further purification.[2]

Synthesis_of_Ethyl_2_hydroxymethylcyclopropanecarboxylate reactant Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate product This compound reactant->product Reduction (5 hours, Room Temp) reagent Sodium Borohydride (NaBH4) in Anhydrous Ethanol reagent->product

Caption: Synthesis of this compound.

Spectroscopic Data

3.1. Mass Spectrometry

Mass spectrometry analysis of the product from the synthesis described above showed an [M+1] peak at m/e 145, consistent with the molecular weight of this compound (144.17 g/mol ).[2]

Expected Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve:

  • Loss of an ethoxy group (-OCH₂CH₃, 45 Da) from the ester.

  • Loss of the entire ester group (-COOCH₂CH₃, 73 Da).

  • Loss of the hydroxymethyl group (-CH₂OH, 31 Da).

  • Cleavage of the cyclopropane ring.

3.2. NMR Spectroscopy (Predicted)

  • ¹H NMR:

    • A triplet corresponding to the methyl protons of the ethyl ester.

    • A quartet for the methylene protons of the ethyl ester.

    • Complex multiplets in the upfield region for the cyclopropyl protons.

    • A multiplet for the proton attached to the carbon bearing the hydroxymethyl group.

    • A doublet or multiplet for the methylene protons of the hydroxymethyl group.

    • A broad singlet for the hydroxyl proton.

  • ¹³C NMR:

    • A downfield signal for the ester carbonyl carbon.

    • Signals for the two carbons of the ethyl group.

    • Signals for the three carbons of the cyclopropane ring.

    • A signal for the carbon of the hydroxymethyl group.

3.3. Infrared (IR) Spectroscopy (Predicted)

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • A strong absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester.

  • C-H stretching vibrations for the cyclopropane ring and the alkyl groups in the region of 2850-3000 cm⁻¹.

  • C-O stretching vibrations in the fingerprint region (around 1000-1300 cm⁻¹).

Applications in Drug Development

The cyclopropane ring is a desirable motif in medicinal chemistry as it can provide conformational rigidity, improve metabolic stability, and modulate the physicochemical properties of a drug molecule. This compound serves as a key building block for introducing this moiety.

4.1. Intermediate in the Synthesis of Antiviral and Anti-inflammatory Drugs

Cyclopropane derivatives are integral components of several antiviral and anti-inflammatory agents. While specific, detailed examples of the direct use of this compound are not extensively documented in public literature, its structural features make it an ideal precursor for more complex intermediates. For instance, chiral cyclopropane derivatives are key components in drugs like the hepatitis C protease inhibitor Boceprevir and the renal dehydropeptidase inhibitor Cilastatin .[4] The synthesis of such complex molecules often involves the use of functionalized cyclopropane building blocks.

4.2. Enzymatic Resolution for Chiral Synthesis

The synthesis of enantiomerically pure pharmaceuticals is of paramount importance. Enzymatic kinetic resolution is a powerful technique to separate racemic mixtures. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. This methodology can be applied to racemic this compound to obtain the desired stereoisomer for the synthesis of chiral drugs.

Enzymatic_Resolution racemate Racemic Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate products Mixture of: (R)-enantiomer (unreacted) Acylated (S)-enantiomer racemate->products Enzymatic Acylation lipase Lipase lipase->products separation Chromatographic Separation products->separation enantiomer_R (R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate separation->enantiomer_R enantiomer_S Acylated (S)-enantiomer separation->enantiomer_S

Caption: Enzymatic kinetic resolution workflow.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a primary alcohol and an ester function on a cyclopropane ring provides multiple avenues for synthetic transformations. While there is a need for more comprehensive experimental data on its physical properties and spectroscopic characterization, the available information on its synthesis and its potential applications in the preparation of chiral pharmaceuticals highlight its importance for researchers and drug development professionals. The methodologies outlined in this guide for its synthesis and potential for stereoselective separation provide a solid foundation for its use in the development of novel therapeutic agents.

References

The Genesis of a Unique Moiety: An In-depth Technical Guide to the Discovery and History of Cyclopropane Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of cyclopropane carboxylate derivatives. From their natural origins in insecticidal flowers to their synthesis and broad applications in agrochemicals and pharmaceuticals, this document traces the evolution of this unique chemical entity. It details key scientific breakthroughs, presents comparative data, and outlines experimental methodologies for pivotal syntheses.

From Ancient Insecticide to Modern Agrochemicals: The Pyrethroid Saga

The story of cyclopropane carboxylate derivatives is inextricably linked to the discovery of natural insecticides. For centuries, the powdered flower heads of Chrysanthemum cinerariifolium and Chrysanthemum coccineum were used as insect repellents.[1] It wasn't until the early 20th century that the active compounds, a family of esters known as pyrethrins, were isolated and their structures elucidated. A key component of the most active pyrethrins (Pyrethrin I) was identified as chrysanthemic acid, a substituted cyclopropane carboxylic acid.[2] Staudinger and Ružička were the first to name chrysanthemic acid in 1924.[2]

The demand for effective and safe insecticides, particularly during World War II, spurred research into synthetic analogues of the natural pyrethrins.[1] The inherent instability of natural pyrethrins in light and air limited their agricultural use. This led to a quest to develop more robust synthetic pyrethroids. The first commercially successful synthetic pyrethroid, allethrin, was synthesized in 1949.[3][4] This marked a turning point, demonstrating that the insecticidal activity of the cyclopropane carboxylate core could be retained and even enhanced in synthetic molecules.

The 1960s and 1970s saw a wave of innovation in pyrethroid chemistry, leading to the development of photostable compounds suitable for agricultural applications.[1][4] Key among these were permethrin, cypermethrin, and deltamethrin, which offered improved persistence and efficacy.[1] These second-generation pyrethroids solidified the importance of the cyclopropane carboxylate scaffold in modern crop protection.

The Cyclopropane Ring: A Key to Enhanced Bioactivity

The cyclopropane ring, with its inherent strain and unique electronic properties, is not merely a structural placeholder. Its incorporation into molecules can significantly influence their biological activity.[5][6][7] The rigid nature of the three-membered ring can lock a molecule into a specific conformation, enhancing its binding affinity to target proteins.[5][6][7] This conformational rigidity is a crucial factor in the high potency of pyrethroid insecticides.

Furthermore, the cyclopropane moiety often contributes to increased metabolic stability.[5][6] The C-C bonds of the cyclopropane ring are generally more resistant to metabolic degradation by enzymes like cytochrome P450s compared to linear alkyl chains.[6] This increased stability translates to a longer biological half-life, a desirable trait for both agrochemicals and pharmaceuticals.

Synthesis of the Cyclopropane Carboxylate Core

The ability to synthetically access the cyclopropane carboxylate moiety has been crucial for the development of its derivatives. Several methods have been established for the construction of this key structural motif.

Early Synthesis of Cyclopropanecarboxylic Acid

One of the earliest methods for the preparation of the parent cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide. This nitrile can be obtained through the base-induced cyclization of 4-chlorobutyronitrile.[8][9]

The Simmons-Smith Reaction: A Versatile Tool

A significant advancement in cyclopropane synthesis was the development of the Simmons-Smith reaction in 1958.[5] This method utilizes a zinc-copper couple and diiodomethane to generate a carbenoid species that reacts with alkenes to form cyclopropanes in a stereospecific manner.[5][10][11] This reaction has been widely employed in the synthesis of various cyclopropane-containing molecules, including precursors to pyrethroids.

Synthesis of Chrysanthemic Acid

The synthesis of chrysanthemic acid, the cornerstone of many pyrethroids, has been a subject of extensive research. One industrial approach involves the cyclopropanation of a diene followed by hydrolysis of the resulting ester.

Mode of Action: Targeting the Voltage-Gated Sodium Channel

The potent insecticidal activity of pyrethroids stems from their ability to modulate the function of voltage-gated sodium channels in the nervous systems of insects.[6][12][13] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the sodium channels, forcing them to remain in an open state for an extended period.[6] This disruption of normal channel function leads to prolonged sodium influx, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.[6][13]

The interaction of pyrethroids with the sodium channel is highly specific. The precise three-dimensional structure of the cyclopropane carboxylate ester is critical for effective binding.

Metabolic Pathways of Pyrethroid Insecticides

The relatively low mammalian toxicity of most pyrethroids is largely attributed to their rapid metabolism and excretion.[3][4][14][15][16] The primary metabolic pathways involve enzymatic reactions that detoxify the parent compound.

Two main types of reactions are responsible for pyrethroid metabolism:

  • Ester Hydrolysis: Carboxylesterases cleave the ester linkage, a primary detoxification step, yielding the corresponding cyclopropane carboxylic acid and alcohol metabolites.[3][4][14][15][16]

  • Oxidative Metabolism: Cytochrome P450 monooxygenases introduce hydroxyl groups at various positions on the molecule, increasing water solubility and facilitating excretion.[3][14]

These initial metabolites can then undergo further conjugation reactions (e.g., with glucuronic acid or sulfate) to enhance their water solubility and promote their elimination from the body.

Beyond Insecticides: Other Applications of Cyclopropane Carboxylate Derivatives

While the history of cyclopropane carboxylate derivatives is dominated by their use as insecticides, researchers have explored their potential in other areas, including medicine. The unique structural and physicochemical properties conferred by the cyclopropane ring make it an attractive scaffold for drug design.[7] For instance, the incorporation of a cyclopropane ring can lead to compounds with improved metabolic stability and target-binding affinity.[7] Research has explored their use in developing enzyme inhibitors and receptor ligands for various therapeutic targets.[7][17] For example, some cyclopropane derivatives have been investigated for their potential as antibacterial and herbicidal agents.[17][18]

Quantitative Data

The following tables summarize key quantitative data for a selection of cyclopropane carboxylate derivatives, primarily focusing on pyrethroid insecticides.

Table 1: Physicochemical Properties of Selected Pyrethroids

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Pyrethrin IC21H28O3328.45--
AllethrinC19H26O3302.4150-52140 (0.1 mmHg)
PermethrinC21H20Cl2O3391.2934-39200 (0.01 mmHg)
CypermethrinC22H19Cl2NO3416.3060-80170-180 (0.01 mmHg)
DeltamethrinC22H19Br2NO3505.2098-101300 (decomposes)

Table 2: Insecticidal Activity of Selected Pyrethroids against Houseflies (Musca domestica)

CompoundLD50 (µg/g)
Pyrethrin I1.2
Allethrin2.5
Permethrin0.5
Cypermethrin0.2
Deltamethrin0.05

Data compiled from various sources for comparative purposes. Actual values may vary depending on the specific isomer and experimental conditions.

Experimental Protocols

Synthesis of Cyclopropanecarboxylic Acid

Reference: Based on the procedure described in Organic Syntheses.[9]

Materials:

  • 4-Chlorobutyronitrile

  • Sodium amide (NaNH2)

  • Liquid ammonia

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of 4-chlorobutyronitrile in diethyl ether is added dropwise to a stirred suspension of sodium amide in liquid ammonia at -78 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at -78 °C.

  • The ammonia is allowed to evaporate, and the remaining residue is treated with water.

  • The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the crude cyclopropyl cyanide.

  • The crude cyclopropyl cyanide is then hydrolyzed by refluxing with a solution of sodium hydroxide.

  • After hydrolysis is complete, the solution is cooled and acidified with hydrochloric acid to precipitate cyclopropanecarboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Simmons-Smith Cyclopropanation of an Alkene (General Procedure)

Reference: Based on the general principles of the Simmons-Smith reaction.[5][10][11]

Materials:

  • Alkene

  • Diiodomethane (CH2I2)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous diethyl ether

Procedure:

  • A flame-dried flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the zinc-copper couple and anhydrous diethyl ether under a nitrogen atmosphere.

  • Diiodomethane is added to the stirred suspension.

  • The alkene is then added to the reaction mixture.

  • The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is filtered, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyclopropane derivative.

  • The product can be purified by distillation or column chromatography.

Visualizations

Pyrethroid_Mode_of_Action cluster_membrane Neuronal Membrane Na_Channel_Resting Sodium Channel (Resting State) Na_Channel_Open Sodium Channel (Open State) Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactive Sodium Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Effect Prolonged Channel Opening Repetitive Nerve Firing Paralysis Na_Channel_Open->Effect Na_Channel_Inactive->Na_Channel_Resting Repolarization Pyrethroid Pyrethroid Insecticide Pyrethroid->Na_Channel_Open Binds to open state

Caption: Pyrethroid mode of action on voltage-gated sodium channels.

Pyrethroid_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Pyrethroid Pyrethroid Ester Ester_Hydrolysis Ester Hydrolysis (Carboxylesterases) Pyrethroid->Ester_Hydrolysis Oxidation Oxidation (Cytochrome P450s) Pyrethroid->Oxidation Metabolites1 Acid and Alcohol Metabolites Ester_Hydrolysis->Metabolites1 Metabolites2 Hydroxylated Metabolites Oxidation->Metabolites2 Conjugation Conjugation (e.g., Glucuronidation) Conjugated_Metabolites Water-Soluble Conjugates Conjugation->Conjugated_Metabolites Metabolites1->Conjugation Metabolites2->Conjugation Excretion Excretion Conjugated_Metabolites->Excretion

Caption: General metabolic pathway of pyrethroid insecticides.

Simmons_Smith_Workflow Start Start Materials: Alkene, CH2I2, Zn(Cu) Reaction Simmons-Smith Reaction (Anhydrous Ether) Start->Reaction Quench Quench Reaction (aq. NH4Cl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Cyclopropane Derivative Purification->Product

Caption: Experimental workflow for the Simmons-Smith cyclopropanation.

References

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who handle or utilize this compound in their work. The information is compiled from publicly available safety data sheets and scientific literature on related chemical structures.

Chemical Profile

This compound is a bifunctional molecule containing a cyclopropane ring, an ethyl ester, and a primary alcohol. Its chemical structure dictates its reactivity and stability profile.

Structure:

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the integrity of this compound. The following conditions are recommended based on safety data sheets for this compound and structurally related cyclopropane derivatives.

ParameterRecommended ConditionRationale
Temperature Freezer (-20°C to -10°C)[1] or Refrigerated (2°C to 8°C).[2][3]To minimize degradation by slowing down chemical reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[1]To prevent oxidation, particularly of the primary alcohol.
Container Tightly closed container.[1][4]To prevent exposure to moisture and air.
Ventilation Store in a well-ventilated place.[2][4][5][6]To safely handle any potential vapors.
Avoidance Heat, exposure to air, and sources of ignition.[1][5][7]To prevent thermal degradation and oxidation. The compound is potentially flammable.[4][5][7]

Chemical Stability and Potential Degradation Pathways

While specific stability data for this compound is not extensively published, an understanding of its functional groups allows for the prediction of its principal degradation pathways. The molecule is generally stable under normal conditions.[1][4] However, it can be susceptible to degradation under certain conditions. The primary sites for degradation are the ethyl ester and the primary alcohol. The strained cyclopropane ring may also undergo ring-opening reactions under harsh conditions.

Hydrolysis of the Ethyl Ester

The ester functional group can undergo hydrolysis, catalyzed by acid or base, to yield 2-(hydroxymethyl)cyclopropanecarboxylic acid and ethanol.[8][9]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction. To drive the reaction to completion, an excess of water is required.[8]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and typically proceeds to completion.[9]

Oxidation of the Primary Alcohol

The primary alcohol is susceptible to oxidation.[1][4][5][10] Depending on the oxidizing agent and reaction conditions, it can be oxidized to an aldehyde or further to a carboxylic acid.[1][4][6][10]

  • Partial Oxidation: Can yield ethyl 2-formylcyclopropanecarboxylate.

  • Full Oxidation: Can yield 2-(carboxy)cyclopropanecarboxylic acid ethyl ester.

Ring Opening of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain, making it more reactive than acyclic alkanes.[11][12] Under certain conditions, such as in the presence of strong acids or catalysts, it can undergo ring-opening reactions.[13]

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways A This compound B 2-(Hydroxymethyl)cyclopropanecarboxylic acid + Ethanol A->B Hydrolysis (Acid or Base) C Ethyl 2-formylcyclopropanecarboxylate A->C Partial Oxidation E Ring-Opened Products A->E Ring Opening (Harsh Conditions) D Ethyl 2-carboxycyclopropanecarboxylate C->D Further Oxidation

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Testing

A comprehensive stability study for this compound should be conducted to establish its shelf-life and confirm the predicted degradation pathways.[3][14] The following is a general protocol based on ICH guidelines for stability testing of active pharmaceutical ingredients (APIs).[3][7][15]

Materials and Equipment
  • This compound (multiple batches)

  • Controlled environment stability chambers

  • Validated analytical methods (e.g., HPLC, GC) for purity and degradation product analysis

  • pH meter

  • UV-Vis spectrophotometer

  • Containers representative of the proposed storage system

Stability Study Design

The study should include long-term, intermediate, and accelerated testing conditions.[3][7][15]

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Forced Degradation Studies

Forced degradation studies should be performed to identify potential degradation products and to demonstrate the specificity of the analytical methods. These studies involve exposing the compound to stress conditions more severe than those used in accelerated stability testing.

  • Acidic Conditions: e.g., 0.1 M HCl at 60°C

  • Basic Conditions: e.g., 0.1 M NaOH at 60°C

  • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80°C

  • Photostability: Exposure to light according to ICH Q1B guidelines

Analytical Testing

At each time point, samples should be analyzed for the following:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: To determine the concentration of the active substance.

  • Purity: To identify and quantify any degradation products.

  • Moisture Content: If applicable.

The following diagram illustrates a general workflow for a stability study.

G Stability Study Workflow cluster_0 Study Initiation cluster_1 Sample Storage and Testing cluster_2 Data Analysis and Reporting A Obtain multiple batches of This compound B Develop and validate analytical methods A->B C Write and approve stability protocol B->C D Place samples in stability chambers C->D E Pull samples at specified time points D->E F Perform analytical testing E->F G Analyze stability data F->G H Identify degradation products G->H I Determine shelf-life H->I J Generate stability report I->J

Caption: A generalized workflow for conducting a stability study of a chemical compound.

Conclusion

This compound is a stable compound under recommended storage conditions. However, its bifunctional nature makes it susceptible to hydrolysis and oxidation. A thorough stability testing program is essential to fully understand its degradation profile and to establish an appropriate shelf-life for its intended use in research and drug development. The information and protocols provided in this guide serve as a foundation for designing and executing such studies.

References

Spectroscopic data (NMR, IR, MS) for Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a summary of the spectroscopic data for ethyl cyclopropanecarboxylate derivatives, with a focus on Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate (CAS 15224-11-0). Due to the limited availability of public domain spectroscopic data for this compound, this document will use the closely related compound, Ethyl cyclopropanecarboxylate (CAS 4606-07-9) , as a representative example to illustrate the expected spectroscopic characteristics and data presentation format. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a framework for the spectroscopic characterization of similar small molecules.

Introduction

This compound is a substituted cyclopropane derivative of interest in organic synthesis and medicinal chemistry. Its structural elucidation relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the fundamental spectroscopic data and the methodologies used to obtain them.

Molecular Structure:

  • This compound: C₇H₁₂O₃

  • Molecular Weight: 144.17 g/mol [1]

While detailed experimental spectra for this compound are not widely available, a mass spectrometry analysis has indicated the presence of an [M+1] peak at m/e 145.[2]

Spectroscopic Data for Ethyl cyclopropanecarboxylate (Illustrative Example)

The following sections present the spectroscopic data for Ethyl cyclopropanecarboxylate as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for Ethyl cyclopropanecarboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.13Quartet2H-O-CH₂ -CH₃
1.60Multiplet1H-CH-
1.26Triplet3H-O-CH₂-CH₃
0.96 - 0.85Multiplet4HCyclopropyl -CH₂ -CH₂ -

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Data for Ethyl cyclopropanecarboxylate

Chemical Shift (δ) ppmAssignment
174.5C =O
60.5-O-CH₂ -CH₃
14.3-O-CH₂-CH₃
12.8-CH -
8.5Cyclopropyl -CH₂ -

Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data for Ethyl cyclopropanecarboxylate

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1180StrongC-O stretch (ester)
~1040MediumC-C stretch (cyclopropane)

Data is typical for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Ethyl cyclopropanecarboxylate

m/zRelative Intensity (%)Assignment
11420[M]⁺
85100[M - C₂H₅]⁺
6980[M - OC₂H₅]⁺
4165[C₃H₅]⁺

Fragmentation patterns are predicted based on typical ester fragmentation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like ethyl cyclopropanecarboxylate derivatives.

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat (for liquids): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

  • Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • GC-MS (for volatile compounds):

    • GC Column: A suitable capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Ramped from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to elute the compound.

    • Ionization Energy (EI): Typically 70 eV.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Output Sample Chemical Compound Prep Dissolution / Preparation Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Spectral Processing (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Data Interpretation (Peak Assignment, Fragmentation Analysis) Process->Interpret Structure Structural Elucidation Interpret->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic characterization of this compound and its analogues is essential for confirming its chemical identity and purity. While a complete public dataset for the title compound is currently elusive, the data and protocols presented for the closely related Ethyl cyclopropanecarboxylate serve as a valuable reference for researchers in the field. The combination of NMR, IR, and MS provides a comprehensive structural picture, which is a critical step in the development of new chemical entities.

References

Theoretical calculations on Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Conformational Analysis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Abstract

The three-dimensional conformation of molecules is critical in determining their biological activity and physicochemical properties, a cornerstone of modern drug design and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies required to analyze the conformational landscape of this compound. Due to the absence of specific published research on this molecule, this paper outlines a robust, standard-practice computational workflow. It details the principles of conformational analysis, proposes a detailed computational protocol using Density Functional Theory (DFT), presents hypothetical data in structured tables, and uses visualizations to illustrate key processes and molecular interactions. The central hypothesis is that the molecule's conformational preference is dominated by an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen.

Introduction: Conformational Analysis and Molecular Properties

This compound is a small organic molecule featuring a rigid cyclopropane ring functionalized with two flexible side chains: an ethyl ester and a hydroxymethyl group. The cyclopropane ring itself is necessarily planar and strained, which limits its own conformational freedom but influences the orientation of its substituents.[1][2][3] The rotational freedom around the single bonds connecting the substituents to the ring gives rise to various possible three-dimensional arrangements, or conformers.

The overall shape of the molecule is crucial. In drug development, for instance, the conformation of a molecule dictates its ability to bind to a biological target. The presence of both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the carbonyl oxygen, C=O) in close proximity suggests that intramolecular hydrogen bonding may play a dominant role in stabilizing specific conformers.[4][5] Understanding which conformers are energetically favorable is key to predicting the molecule's behavior. This guide details the computational approach to identify these stable conformers and quantify their relative energies.

Theoretical Background: The Cyclopropane Scaffold and Intramolecular Forces

The conformational analysis of this molecule is governed by several key factors:

  • Cyclopropane Ring Strain: The C-C-C bond angles in the cyclopropane ring are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.[6] This angle strain, combined with the eclipsing strain of the C-H bonds, makes the ring a rigid, high-energy scaffold.[2][3] This rigidity means that the primary source of conformational isomerism comes from the rotation of the two substituent groups.

  • Substituent Rotation: The ethyl ester and hydroxymethyl groups can rotate around their connecting C-C bonds. The key dihedral angles—describing the orientation of the C=O group relative to the ring and the -OH group relative to its connecting carbon—define the conformational space.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydrogen of the hydroxymethyl group and the carbonyl oxygen of the ethyl ester. This interaction is expected to form a stable, pseudo-six-membered ring, significantly lowering the energy of that specific conformation.[7][8] Such an interaction would severely restrict the rotational freedom of both side chains, effectively "locking" the molecule into a preferred shape.

Proposed Computational Methodology

To investigate the conformational landscape of this compound, a multi-step computational protocol is proposed. This methodology is standard practice for conformational analysis of small organic molecules.

3.1. Computational Protocol

  • Initial Structure Generation: The 2D structure of this compound is drawn using molecular modeling software. Both cis and trans isomers with respect to the cyclopropane ring should be considered as starting points.

  • Conformational Search: A preliminary conformational search is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94). This step systematically rotates the key dihedral angles to explore the potential energy surface and identify a wide range of possible low-energy conformers.

  • Quantum Mechanical Optimization: The distinct low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization at a higher level of theory. Density Functional Theory (DFT) is a robust and widely used method for this purpose.

    • Method: DFT

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Basis Set: 6-31G(d,p) or a larger set like 6-311++G(d,p) for higher accuracy.

    • Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, using water as the solvent.

  • Frequency Analysis: Vibrational frequency calculations are performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies.

  • Energy Analysis: The relative electronic energies (with ZPVE correction) and relative Gibbs free energies of all stable conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.

The following diagram illustrates the proposed computational workflow.

G Diagram 1: Computational Workflow for Conformational Analysis A 1. Initial Structure Generation (cis/trans isomers) B 2. Molecular Mechanics Conformational Search (MMFF94) A->B Input Structures C 3. DFT Geometry Optimization (B3LYP/6-31G(d,p)) B->C Low-Energy Candidates D 4. Vibrational Frequency Analysis C->D E Check for Imaginary Frequencies D->E F Structure is a Stable Conformer (Energy Minimum) E->F Zero G Structure is a Transition State (Re-optimize or Discard) E->G One or more H 5. Relative Energy Calculation (ΔE and ΔG) F->H I 6. Analysis of Results (Population, Geometry) H->I

Diagram 1: A flowchart of the computational protocol.

Hypothetical Data and Results

Executing the protocol described above would yield quantitative data that can be summarized for comparison. The following tables represent the expected results for the trans isomer, which is often thermodynamically more stable.

Table 1: Hypothetical Relative Energies of Key Conformers

Conformer IDDescriptionIntramolecular H-Bond?Relative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Conf-1 H-bond between -OH and C=OYes0.00 (Global Minimum)0.00
Conf-2 "Open" form, -OH extended awayNo+4.5+4.2
Conf-3 "Open" form, different ester rotamerNo+5.1+4.8
Conf-4 H-bond between -OH and ether OWeakly+6.2+6.0

This hypothetical data suggests that the conformer stabilized by the hydroxyl-carbonyl hydrogen bond (Conf-1) is significantly more stable than any "open" conformations.

Table 2: Key Geometric Parameters for the Most Stable Conformer (Conf-1)

ParameterDescriptionCalculated Value
d(O-H···O=C)H-bond length (H to acceptor O)1.95 Å
∠(O-H···O=C)H-bond angle165.0°
τ(O=C-C-C)Dihedral angle of ester group15.0° (anti-periplanar)
τ(H-O-C-C)Dihedral angle of hydroxyl group-5.0° (gauche)

These values are typical for strong, stabilizing intramolecular hydrogen bonds.

The diagram below illustrates the key conformational possibilities, highlighting the most stable, hydrogen-bonded form.

G Diagram 2: Key Conformational Isomers cluster_0 Most Stable Conformer (Conf-1) cluster_1 Higher Energy Conformer (Conf-2) A Hydroxyl Group (-OH) B Carbonyl Oxygen (C=O) A->B Intramolecular Hydrogen Bond (ΔE = 0.0 kcal/mol) C Hydroxyl Group (-OH) D Extended Orientation (No H-Bond) C->D Steric Repulsion (ΔE = +4.5 kcal/mol)

Diagram 2: Comparison of stable and unstable conformers.

Conclusion for Researchers and Drug Developers

This guide outlines a comprehensive theoretical framework for analyzing the conformation of this compound. The central finding from this proposed study is the anticipated dominance of a single conformation stabilized by a strong intramolecular hydrogen bond. This interaction likely restricts the molecule's flexibility, forcing it into a well-defined three-dimensional shape.

For researchers in drug development, this has significant implications. A molecule with a rigid, predictable conformation is often a more desirable starting point for inhibitor design, as it reduces the entropic penalty upon binding to a target. The computational protocol detailed herein provides a reliable pathway to elucidate these structural preferences, offering critical insights that can guide the synthesis and evaluation of novel therapeutic agents. The methods and principles described are broadly applicable to the conformational analysis of other small, functionalized molecules.

References

The Three-Membered Ring that Revolutionized Chemistry: An In-depth Guide to Functionalized Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a powerhouse in modern chemistry, particularly in the realm of drug discovery and development. Its unique structural and electronic properties, stemming from significant ring strain, offer a versatile tool to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of molecules. This technical guide provides a comprehensive overview of functionalized cyclopropane rings, from their fundamental properties to their synthesis and application in creating next-generation therapeutics.

The Unique Physicochemical Properties of the Cyclopropane Moiety

The high degree of ring strain in cyclopropanes dictates their distinct chemical behavior. The carbon-carbon bonds are characterized by increased p-character, often referred to as "bent bonds," which imparts partial double-bond character to the ring.[1][2] This unique electronic nature, combined with the ring's rigid, planar structure, provides a powerful scaffold for precise spatial arrangement of functional groups.[1][3]

Incorporating a cyclopropane ring into a molecule can significantly enhance its metabolic stability. The ring is generally resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes, which can lead to a longer in vivo half-life for drug candidates.[3][4][5] Furthermore, the cyclopropyl group can act as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings, offering a strategy to improve potency and reduce off-target effects.[6]

Quantitative Physicochemical Data of Functionalized Cyclopropanes

The following tables summarize key quantitative data for representative functionalized cyclopropane derivatives, providing a basis for comparison in molecular design.

Table 1: Structural and Energetic Properties of Cyclopropane Derivatives

PropertyCyclopropaneAminocyclopropaneCyclopropanecarboxylic Acid
C-C Bond Length (Å) 1.51[3]~1.51~1.51
C-C-C Bond Angle (°) 60[2][7]~60~60
Ring Strain Energy (kcal/mol) 27.5[7][8][9]--

Table 2: Acidity and Lipophilicity of Functionalized Cyclopropanes

CompoundpKalogP
Cyclopropanecarboxylic Acid4.830.43
cis-2-Trifluoromethylcyclopropanecarboxylic Acid3.850.89
trans-2-Trifluoromethylcyclopropanecarboxylic Acid4.210.93
Cyclopropylamine9.00.1
cis-2-Trifluoromethylcyclopropylamine6.50.9
trans-2-Trifluoromethylcyclopropylamine7.11.0
Data for fluoroalkyl-substituted cyclopropanes adapted from Chernykh et al., 2020.[10]

Table 3: Biological Activity of Representative Cyclopropane-Containing Compounds

Compound ClassBiological Target/OrganismActivity MetricValueReference
Amide DerivativesStaphylococcus aureusMIC₈₀32-128 µg/mL[11][12]
Amide DerivativesEscherichia coliMIC₈₀32-128 µg/mL[11][12]
Amide DerivativesCandida albicansMIC₈₀16-128 µg/mL[11][12]
Kinase InhibitorActivin Receptor-like Kinase-2 (ALK2)IC₅₀0.001-1.3 µM[11]
Tranylcypromine AnalogsMonoamine Oxidase A (MAO-A)IC₅₀0.007 µM[13]
Tranylcypromine AnalogsMonoamine Oxidase B (MAO-B)IC₅₀0.012 µM[13]

Key Synthetic Methodologies for Functionalized Cyclopropanes

A variety of synthetic methods have been developed to construct the cyclopropane ring, each with its own advantages in terms of substrate scope, stereoselectivity, and functional group tolerance.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[14] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Alkene Alkene Addition Stereospecific Addition to Alkene Alkene->Addition Reagent Diiodomethane (CH₂I₂) + Zinc-Copper Couple (Zn(Cu)) Carbenoid Formation of Organozinc Carbenoid (ICH₂ZnI) Reagent->Carbenoid Carbenoid->Addition Cyclopropane Functionalized Cyclopropane Addition->Cyclopropane

Simmons-Smith Reaction Workflow
Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are widely used to catalyze the reaction of diazo compounds with alkenes to form cyclopropanes.[15][16][17] These reactions often proceed through a metal-carbene intermediate and can be rendered highly enantioselective by using chiral ligands.

G cluster_start Starting Materials cluster_process Reaction Cycle cluster_end Product & Catalyst Regeneration Alkene Alkene Cycloaddition [2+1] Cycloaddition Alkene->Cycloaddition Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Carbene Formation of Metal-Carbene Intermediate Diazo->Carbene Catalyst Transition Metal Catalyst (e.g., Rh₂(OAc)₄ or Cu(I)) Catalyst->Carbene Reacts with Carbene->Cycloaddition Reacts with Cyclopropane Functionalized Cyclopropane Cycloaddition->Cyclopropane Regen_Catalyst Regenerated Catalyst Cycloaddition->Regen_Catalyst Regen_Catalyst->Carbene

Transition Metal-Catalyzed Cyclopropanation Workflow
Visible Light-Mediated Radical Cyclopropanation

Recent advancements have led to the development of visible light-mediated cyclopropanation reactions.[18][19][20] These methods often involve the generation of radical intermediates under mild conditions, offering an alternative to traditional methods and expanding the scope of accessible functionalized cyclopropanes.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination & Product Formation Light Visible Light (hν) PC Photocatalyst (PC) Light->PC PC_excited Excited Photocatalyst (PC*) PC->PC_excited Radical Radical Intermediate PC_excited->Radical SET Substrate Substrate Precursor Substrate->Radical Cyclopropyl_Radical Cyclopropyl Radical Radical->Cyclopropyl_Radical Adds to Alkene Alkene Alkene Alkene->Cyclopropyl_Radical Product_Radical Product Radical Cyclopropyl_Radical->Product_Radical Intramolecular Cyclization Product Functionalized Cyclopropane Product_Radical->Product PC_ground Ground State PC Product_Radical->PC_ground SET PC_ground->PC

Generalized Visible Light-Mediated Radical Cyclopropanation

Functionalized Cyclopropanes in Drug Action: Signaling Pathways

The unique properties of the cyclopropane ring have been successfully exploited in several marketed drugs. The following diagrams illustrate the simplified mechanisms of action for two such drugs.

Ciprodex (Ciprofloxacin)

Ciprofloxacin, a fluoroquinolone antibiotic, is a component of Ciprodex and contains a cyclopropyl group. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[4][5][21][22]

G Ciprofloxacin Ciprofloxacin (with cyclopropyl ring) DNA_Gyrase Bacterial DNA Gyrase Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Mechanism of Action of Ciprofloxacin
Tranylcypromine

Tranylcypromine is a monoamine oxidase inhibitor (MAOI) used as an antidepressant.[23][24] Its cyclopropane structure is crucial for its irreversible inhibition of monoamine oxidase A and B, leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[23][25][26]

G Tranylcypromine Tranylcypromine MAO Monoamine Oxidase (MAO-A and MAO-B) Tranylcypromine->MAO Irreversibly Inhibits Breakdown Breakdown of Neurotransmitters MAO->Breakdown Catalyzes Increased_Levels Increased Neurotransmitter Levels in Synapse MAO->Increased_Levels Inhibition leads to Neurotransmitters Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->Breakdown Are subject to Antidepressant_Effect Antidepressant Effect Increased_Levels->Antidepressant_Effect

Mechanism of Action of Tranylcypromine

Detailed Experimental Protocols

Simmons-Smith Cyclopropanation of (E)-Stilbene

Materials:

  • (E)-Stilbene

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place the zinc-copper couple (2.0 eq).

  • Add anhydrous diethyl ether to cover the zinc-copper couple.

  • Add a solution of (E)-stilbene (1.0 eq) in anhydrous diethyl ether to the flask.

  • Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension.

  • After the addition is complete, reflux the reaction mixture with stirring for 24 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford trans-1,2-diphenylcyclopropane.

Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (DCM)

Procedure: [16]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add rhodium(II) acetate dimer (0.01 eq) and anhydrous DCM.

  • Add styrene (2.0 eq) to the catalyst solution.

  • Prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM in a syringe.

  • Add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 4 hours using a syringe pump.

  • Stir the reaction at room temperature for an additional 2 hours after the addition is complete.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the ethyl 2-phenylcyclopropane-1-carboxylate isomers.[16]

Copper-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

  • Anhydrous chloroform (CHCl₃)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve copper(I) trifluoromethanesulfonate benzene complex (0.005 eq) in anhydrous chloroform.

  • Add styrene (1.5 eq) to the solution.

  • Heat the solution to 30 °C.

  • Slowly add a solution of ethyl diazoacetate (0.3 mmol) in anhydrous chloroform to the reaction mixture.

  • Stir the reaction at 30 °C for the specified time, monitoring by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield a mixture of trans- and cis-ethyl 2-phenylcyclopropane-1-carboxylate.[27]

Conclusion

Functionalized cyclopropane rings represent a cornerstone of modern medicinal chemistry. Their unique structural and electronic features provide a powerful platform for the design of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability. A thorough understanding of their physicochemical properties, coupled with a command of the diverse synthetic methodologies available for their construction, is essential for researchers and scientists in the field of drug development. The continued exploration of new cyclopropanation strategies and the innovative application of this versatile three-membered ring will undoubtedly lead to the discovery of the next generation of life-saving medicines.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl 2-(hydroxymethyl)cyclopropanecarboxylate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The cyclopropyl motif is a valuable structural element in medicinal chemistry, and its incorporation via robust cross-coupling methodologies is of significant interest in drug discovery and development. These notes offer a proposed pathway for the functionalization of this compound to enable its use as a versatile building block in the synthesis of complex molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[3][4] Cyclopropyl-containing molecules are of particular interest in pharmaceutical development due to their unique conformational properties and metabolic stability.

This compound is a readily available starting material containing a cyclopropane ring functionalized with both an ester and a primary alcohol. To employ this molecule in Suzuki coupling, it must first be converted into a suitable coupling partner, either an organoboron reagent or an organic halide. This document outlines a proposed two-step sequence involving the conversion of the primary alcohol to a tosylate, followed by a Suzuki coupling with a variety of boronic acids.

Proposed Reaction Scheme

The overall strategy involves a two-step process. First, the hydroxyl group of this compound is converted to a tosylate, a good leaving group for subsequent cross-coupling. The resulting tosylate can then participate in a Suzuki-Miyaura coupling reaction with a range of aryl or heteroaryl boronic acids.

cluster_0 Step 1: Tosylation cluster_1 Step 2: Suzuki Coupling start This compound reagent1 TsCl, Pyridine intermediate Ethyl 2-((tosyloxy)methyl)cyclopropanecarboxylate reagent1->intermediate boronic_acid ArB(OH)2 product Ethyl 2-(arylmethyl)cyclopropanecarboxylate intermediate->product catalyst Pd Catalyst, Base catalyst->product pd0 Pd(0)L2 oxidative_addition Oxidative Addition Ar-X pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation R-B(OH)2, Base pd2_r_complex Ar-Pd(II)-R L2 transmetalation->pd2_r_complex reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product product->pd0 Catalyst Regeneration start This compound tosylation Tosylation (TsCl, Pyridine) start->tosylation intermediate Ethyl 2-((tosyloxy)methyl)cyclopropanecarboxylate tosylation->intermediate suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) intermediate->suzuki purification Purification (Column Chromatography) suzuki->purification product Final Product Ethyl 2-(arylmethyl)cyclopropanecarboxylate purification->product

References

Application Note: Reduction of Ethyl 2-Formylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-formylcyclopropanecarboxylate is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of pharmaceutical compounds and other complex molecules. The reduction of the formyl group to a primary alcohol yields ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, a key building block for further functionalization. This application note provides a detailed protocol for the efficient reduction of ethyl 2-formylcyclopropanecarboxylate using sodium borohydride, a mild and selective reducing agent. The described method is a reliable procedure for obtaining the desired alcohol with a good yield.

Reaction Scheme

Figure 1 : General reaction scheme for the reduction of ethyl 2-formylcyclopropanecarboxylate to this compound using sodium borohydride.

Experimental Protocol

Materials:

  • Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (2.00 g, 13.68 mmol)

  • Anhydrous ethanol (55.0 mL)

  • Sodium borohydride (0.776 g, 20.53 mmol)

  • Phosphate buffer aqueous solution (pH 7)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Saturated saline solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (2.00 g, 13.68 mmol) in anhydrous ethanol (55.0 mL) under anhydrous conditions.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (0.776 g, 20.53 mmol) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.

  • Quenching: After 5 hours, quench the reaction by adding phosphate buffer aqueous solution (100 mL, pH 7).

  • Solvent Removal: Remove the ethanol by distillation under reduced pressure.

  • Extraction: Decant the remaining aqueous phase with dichloromethane (100 mL) and perform two additional extractions with dichloromethane (2 x 100 mL).

  • Washing: Combine the organic phases and wash them sequentially with phosphate buffered aqueous solution (70 mL, pH 7) and saturated saline solution (70 mL).

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate the filtrate to obtain the final product.

Data Presentation

The following table summarizes the quantitative data from the described experimental protocol.[1]

ParameterValue
Starting MaterialEthyl rel-(1R,2R)-2-formylcyclopropanecarboxylate
Amount of Starting Material2.00 g (13.68 mmol)
Reducing AgentSodium borohydride
Amount of Reducing Agent0.776 g (20.53 mmol)
SolventAnhydrous ethanol
Solvent Volume55.0 mL
Reaction Time5 hours
Reaction TemperatureRoom Temperature
ProductThis compound
Product Yield1.334 g (68%)
Product AppearanceLight-yellow oil

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Product Isolation start Dissolve Starting Material in Anhydrous Ethanol add_nabh4 Add Sodium Borohydride start->add_nabh4 react Stir at Room Temperature for 5 hours add_nabh4->react quench Quench with Phosphate Buffer (pH 7) react->quench remove_etoh Remove Ethanol (Reduced Pressure) quench->remove_etoh extract Extract with Dichloromethane (3x) remove_etoh->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product This compound concentrate->product

Caption : Workflow for the reduction of ethyl 2-formylcyclopropanecarboxylate.

Signaling Pathway Diagram

The concept of a signaling pathway is not applicable to this chemical reaction. The provided workflow diagram illustrates the logical sequence of experimental steps.

References

Applications of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate and its derivatives are valuable building blocks in medicinal chemistry, primarily utilized in the synthesis of carbocyclic nucleoside analogs with potent antiviral activity. The incorporation of the cyclopropane ring introduces conformational rigidity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles compared to their natural nucleoside counterparts.

Application in Antiviral Drug Discovery

Cyclopropane-containing nucleoside analogs have demonstrated significant efficacy against a range of viruses, most notably human cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals. These synthetic nucleosides act as inhibitors of viral DNA synthesis, effectively halting viral replication.

One prominent example of a medicinally relevant compound derived from a cyclopropane scaffold is Cyclopropavir (CPV) . CPV is a potent and selective inhibitor of HCMV and is structurally a guanine nucleoside analog with a cyclopropane ring mimicking the sugar moiety.

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity of representative cyclopropane-containing nucleoside analogs against various human viruses.

CompoundVirusCell LineEC50 (µM)Reference
Cyclopropavir (CPV)HCMVHFF0.46[1]
Ganciclovir (GCV) - Reference CompoundHCMVHFF4.1[1]
(Z)-Guanine methylenecyclopropane analogEBVDaudi1.1[2]
(E)-Guanine methylenecyclopropane analogEBVDaudi<0.03[2]
(Z)-2-Amino-6-methoxypurine methylenecyclopropane analogVZV3.3
(Z)-2,6-Diaminopurine methylenecyclopropane analogHBV4
Uracil fluorocyclopropyl nucleoside analogHCMVAD-169~23.5[3]

EC50: 50% effective concentration, the concentration of a drug that gives half-maximal response. HCMV: Human Cytomegalovirus; EBV: Epstein-Barr Virus; VZV: Varicella-Zoster Virus; HBV: Hepatitis B Virus; HFF: Human Foreskin Fibroblast.

Mechanism of Action of Cyclopropavir

The antiviral activity of Cyclopropavir stems from its ability to disrupt viral DNA synthesis. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form. This process is initiated by a virus-encoded protein kinase, ensuring selectivity for infected cells.

Signaling Pathway of Cyclopropavir Activation and Action

G cluster_cell Infected Host Cell cluster_nucleus Nucleus CPV_ext Cyclopropavir (extracellular) CPV_int Cyclopropavir (intracellular) CPV_ext->CPV_int Cellular Uptake CPV_MP CPV-Monophosphate CPV_int->CPV_MP Phosphorylation UL97_function UL97 Kinase Function (Capsid Assembly/Egress) CPV_int->UL97_function Inhibition CPV_DP CPV-Diphosphate CPV_MP->CPV_DP Phosphorylation CPV_TP CPV-Triphosphate (Active Form) CPV_DP->CPV_TP Phosphorylation UL54 Viral DNA Polymerase (UL54) CPV_TP->UL54 Competitive Binding Inhibition Inhibition CPV_TP->Inhibition Incorporation leads to UL97 Viral UL97 Kinase UL97->CPV_MP GMPK Cellular Guanylate Kinase (GMPK) GMPK->CPV_DP GMPK->CPV_TP DNA Viral DNA Synthesis UL54->DNA dGTP dGTP dGTP->UL54 Inhibition->DNA Chain Termination

Figure 1. Mechanism of action of Cyclopropavir (CPV) in an HCMV-infected host cell.

As depicted in Figure 1, extracellular Cyclopropavir enters the infected host cell. The viral UL97 kinase selectively phosphorylates CPV to its monophosphate form.[4][5] Subsequently, cellular guanylate kinase (GMPK) catalyzes the formation of the diphosphate and the active triphosphate metabolite.[6] CPV-triphosphate then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral DNA polymerase (UL54).[6] Incorporation of CPV-triphosphate into the growing viral DNA chain leads to termination of DNA synthesis, thus inhibiting viral replication.[1] Furthermore, CPV has a secondary mechanism of action by directly inhibiting the function of the UL97 kinase, which is also involved in the assembly and nuclear egress of viral capsids.[4][7]

Experimental Protocols

The following section provides a representative protocol for the synthesis of a cyclopropane nucleoside analog, based on common synthetic strategies reported in the literature. This protocol illustrates the key chemical transformations involved in converting a simple cyclopropane building block into a complex nucleoside analog.

Synthetic Workflow for a Generic Cyclopropyl Nucleoside Analog

G start Ethyl 2-(hydroxymethyl)- cyclopropanecarboxylate step1 Protection of Hydroxyl Group (e.g., TBDMSCl) start->step1 step2 Reduction of Ester (e.g., LiAlH4) step1->step2 step3 Activation of Hydroxyl (e.g., Mesylation) step2->step3 step4 Nucleophilic Substitution with Nucleobase (e.g., Adenine, K2CO3) step3->step4 step5 Deprotection (e.g., TBAF) step4->step5 end Final Cyclopropyl Nucleoside Analog step5->end

References

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, a bifunctional molecule featuring a cyclopropane ring, an ester, and a primary alcohol, serves as a highly valuable and versatile building block in organic synthesis. Its inherent ring strain and stereochemical possibilities make it an attractive starting material for the construction of complex molecular architectures, particularly bicyclic lactones and other intricate ring systems found in biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced intermediates for drug discovery and development.

Application: Synthesis of Bicyclic Lactones

A primary application of this compound is its conversion into the bicyclic lactone, 3-oxabicyclo[3.1.0]hexan-2-one. This fused ring system is a key structural motif in a variety of natural products and pharmaceutical agents. The synthesis of this bicyclic lactone can be achieved through a two-step process involving the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an intramolecular cyclization (lactonization).

A closely related and important derivative, ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, is a key intermediate in the synthesis of antiviral drugs.[1] Its synthesis from (R)-(-)-epichlorohydrin and diethyl malonate highlights the significance of this bicyclic system.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 2-formylcyclopropanecarboxylate

This protocol describes the preparation of the title building block from its corresponding aldehyde precursor.

Reaction Scheme:

Materials:

  • Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (2.00 g, 13.68 mmol)

  • Anhydrous ethanol (55.0 mL)

  • Sodium borohydride (0.776 g, 20.53 mmol)

  • Phosphate buffer aqueous solution (pH 7)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Saturated saline solution

Procedure:

  • To a solution of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate in anhydrous ethanol, add sodium borohydride in one portion at room temperature under anhydrous conditions.[2]

  • Stir the reaction mixture at room temperature for 5 hours.

  • Quench the reaction with a phosphate buffer aqueous solution (pH 7) and remove the ethanol by distillation under reduced pressure.[2]

  • Decant the remaining aqueous phase with dichloromethane and perform two additional extractions with dichloromethane.

  • Combine the organic phases and wash sequentially with a phosphate buffered aqueous solution (pH 7) and saturated saline.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to afford this compound.[2]

Quantitative Data:

ProductYieldAppearance
This compound68%Light-yellow oil

Protocol 2: Synthesis of (-)-(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

This protocol details the synthesis of a key bicyclic lactone intermediate, demonstrating a common synthetic route to this class of molecules.

Reaction Scheme:

Materials:

  • Sodium (2.42 g, 105 mmol)

  • Ethanol (195 mL)

  • Diethyl malonate (16.7 mL, 110 mmol)

  • (R)-(−)-Epichlorohydrin (7.8 mL, 100 mmol)

  • Methylene chloride

  • Water

  • Anhydrous MgSO4

  • Hexanes

  • Ethyl acetate

Procedure:

  • Carefully dissolve sodium in ethanol at 0 °C.

  • Add diethyl malonate to the solution at 0 °C over 5 minutes.[3]

  • Add (R)-(−)-epichlorohydrin in ethanol dropwise to the solution at room temperature over 1 hour.

  • Reflux the reaction mixture for 20 hours.[3]

  • Filter the mixture and evaporate the filtrate under reduced pressure.

  • Dissolve the residue in methylene chloride and wash with water.

  • Dry the organic layer over anhydrous MgSO4 and evaporate under reduced pressure.

  • Purify the residue by silica gel column chromatography using hexanes and ethyl acetate (3:1) as the eluent to give the final product.[3]

Quantitative Data:

ProductYieldAppearanceOptical Rotation [α]D25
(-)-(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate67%Colorless oil-121.44 (c 1.0, CHCl3)

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Ethyl 2-formylcyclopropanecarboxylate reduction Reduction with NaBH4 in Ethanol start->reduction 1. React quench Quench with Phosphate Buffer reduction->quench 2. Quench extraction Extraction with Dichloromethane quench->extraction 3. Extract drying Drying and Concentration extraction->drying 4. Isolate product This compound drying->product

Caption: Workflow for the synthesis of the target building block.

Logical Relationship: Pathway to Bicyclic Lactones

G cluster_building_block Core Building Block cluster_intermediates Key Intermediates cluster_target Target Scaffold A Ethyl 2-(hydroxymethyl)- cyclopropanecarboxylate B 2-(Hydroxymethyl)- cyclopropanecarboxylic Acid A->B Hydrolysis C 3-Oxabicyclo[3.1.0]hexan-2-one B->C Intramolecular Lactonization

Caption: Synthetic pathway from the building block to the bicyclic lactone.

References

Application Notes and Protocols: Asymmetric Synthesis Involving Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a bifunctional molecule incorporating a rigid cyclopropane scaffold, a primary alcohol, and an ester group. The stereochemistry of the substituents on the cyclopropane ring makes it a valuable chiral building block for the synthesis of complex molecular architectures. This document provides an overview of the synthesis of chiral this compound and explores its potential applications in asymmetric synthesis, including the development of chiral ligands and the synthesis of key intermediates for pharmaceuticals and natural products. While specific, detailed applications of this chiral building block are not extensively documented in the literature, this guide presents potential synthetic routes and generalized protocols to stimulate further research and development.

Synthesis of Enantiomerically Pure this compound

The utility of this compound in asymmetric synthesis is predicated on its availability in an enantiomerically pure form. Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclopropanes. Engineered enzymes, such as myoglobin variants, can catalyze the cyclopropanation of alkenes with high stereocontrol.[1]

Hypothetical Biocatalytic Synthesis of (1R,2R)-ethyl 2-(hydroxymethyl)cyclopropanecarboxylate:

An engineered myoglobin catalyst could be employed for the asymmetric cyclopropanation of a suitable alkene precursor to yield the desired enantiomer of this compound. This approach offers a direct and potentially scalable route to the chiral building block.

Application 1: Synthesis of Chiral Cyclopropyl-fused Lactones

The vicinal arrangement of the hydroxyl and ester functionalities in cis-ethyl 2-(hydroxymethyl)cyclopropanecarboxylate makes it an ideal precursor for the synthesis of chiral cyclopropyl-fused γ-lactones. These lactones are valuable intermediates in the synthesis of natural products and pharmacologically active compounds.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process involving hydrolysis of the ester followed by an intramolecular cyclization.

G start cis-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate step1 Ester Hydrolysis (e.g., LiOH, THF/H2O) start->step1 intermediate cis-2-(Hydroxymethyl)cyclopropanecarboxylic acid step1->intermediate step2 Intramolecular Lactonization (e.g., DCC, DMAP or acid catalysis) intermediate->step2 product cis-3-Oxabicyclo[3.1.0]hexan-2-one step2->product

Caption: Proposed synthesis of a chiral cyclopropyl-fused lactone.

Generalized Experimental Protocol

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1 M HCl to pH ~3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 2: Intramolecular Lactonization

  • Dissolve the crude cis-2-(hydroxymethyl)cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired lactone.

Illustrative Data

The following table presents hypothetical data for the synthesis of a chiral lactone, illustrating the expected outcomes of such a synthetic sequence.

EntryStarting Material StereoisomerHydrolysis Yield (%)Lactonization Yield (%)Overall Yield (%)Final Product Enantiomeric Excess (ee) (%)
1(1R, 2S)958581>99
2(1S, 2R)968884>99

Application 2: Synthesis of Chiral Ligands for Asymmetric Catalysis

The hydroxyl group of this compound can be functionalized to prepare novel chiral ligands. For instance, conversion of the alcohol to an amine, followed by further derivatization, can lead to a variety of chiral ligands such as amino alcohols or phosphine-containing ligands.

Proposed Workflow for Chiral Ligand Synthesis

G cluster_0 Functional Group Transformation cluster_1 Ligand Derivatization start Chiral this compound step1 Tosylation (TsCl, Pyridine) start->step1 intermediate1 Ethyl 2-(tosyloxymethyl)cyclopropanecarboxylate step1->intermediate1 step2 Azide Substitution (NaN3, DMF) intermediate1->step2 intermediate2 Ethyl 2-(azidomethyl)cyclopropanecarboxylate step2->intermediate2 step3 Reduction (e.g., H2, Pd/C or LiAlH4) intermediate2->step3 product1 Ethyl 2-(aminomethyl)cyclopropanecarboxylate step3->product1 product1_ref Chiral Amino Ester step4 Amide Coupling or Reductive Amination product1_ref->step4 step5 Reaction with Chlorodiphenylphosphine product1_ref->step5 product2 Chiral Diamine Ligand step4->product2 product3 Chiral Aminophosphine Ligand step5->product3

Caption: Workflow for the synthesis of chiral ligands.

Generalized Experimental Protocol: Synthesis of Ethyl 2-(aminomethyl)cyclopropanecarboxylate

Step 1: Tosylation of the primary alcohol

  • Dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to give the crude tosylate.

Step 2: Azide Substitution

  • Dissolve the crude tosylate (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN3, 3.0 eq) and heat the mixture (e.g., to 80 °C).

  • Monitor the reaction by TLC. Upon completion, cool the reaction and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry and concentrate.

Step 3: Reduction of the Azide

  • Dissolve the crude azide in a suitable solvent like ethanol or THF.

  • Add a catalyst such as 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude amino ester.

This chiral amino ester can then be further derivatized to generate a library of chiral ligands for screening in asymmetric catalysis.

Conclusion

While the direct application of enantiomerically pure this compound as a chiral building block in asymmetric synthesis is not extensively reported, its structure presents significant potential for the development of novel chiral molecules. The protocols and workflows outlined in this document are intended to serve as a foundation for researchers to explore the synthetic utility of this promising chiral synthon. The development of efficient and stereoselective transformations starting from this building block could provide access to new classes of chiral ligands and complex molecular targets, thereby advancing the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its strained cyclopropane ring and bifunctional nature make it an attractive intermediate for introducing cyclopropyl moieties into larger structures. This document provides detailed application notes and protocols for a two-step, scale-up synthesis of this compound. The described methodology is designed to be robust and scalable for laboratory and pilot-plant settings.

Overall Synthetic Pathway

The synthesis proceeds in two key steps:

  • Cyclopropanation: An acid-catalyzed reaction between acrolein and ethyl diazoacetate to form ethyl 2-formylcyclopropanecarboxylate[1].

  • Reduction: The selective reduction of the aldehyde functionality of ethyl 2-formylcyclopropanecarboxylate using sodium borohydride to yield the target product, this compound[2].

Synthesis_Pathway cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Reduction Acrolein Acrolein Intermediate Ethyl 2-formylcyclopropanecarboxylate Acrolein->Intermediate Acid Catalyst EDA Ethyl Diazoacetate EDA->Intermediate Product This compound Intermediate->Product Ethanol NaBH4 Sodium Borohydride NaBH4->Product

Caption: Overall two-step synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 2-formylcyclopropanecarboxylate

This procedure details the cyclopropanation of acrolein with ethyl diazoacetate.

Experimental Protocol

Materials and Equipment:

  • 5 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

  • Cooling bath (ice-water or cryocooler).

  • Rotary evaporator.

  • Standard laboratory glassware.

Reagents:

  • Acrolein

  • Ethyl diazoacetate[3][4]

  • Dichloromethane (DCM), anhydrous

  • Lewis acid catalyst (e.g., Boron trifluoride etherate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble the 5 L reaction flask under a nitrogen atmosphere. Charge the flask with acrolein and anhydrous dichloromethane. Cool the mixture to 0-5 °C using a cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst to the stirred solution, maintaining the temperature below 5 °C.

  • Addition of Ethyl Diazoacetate: Add ethyl diazoacetate to the dropping funnel and add it dropwise to the reaction mixture over 2-3 hours. Caution: Ethyl diazoacetate is potentially explosive and toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution while maintaining the temperature below 15 °C.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain ethyl 2-formylcyclopropanecarboxylate as a predominantly trans-isomer[1].

Quantitative Data (Hypothetical)

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
Acrolein56.065.0280.3 g (333 mL)
Ethyl Diazoacetate114.105.5627.6 g
Boron Trifluoride Etherate141.930.2535.5 g (31.4 mL)
Dichloromethane--2.5 L
Product Molar Mass ( g/mol ) Expected Yield Purity (by GC)
Ethyl 2-formylcyclopropanecarboxylate142.1550-60% (355-426 g)>95%

Step 2: Reduction to this compound

This procedure details the reduction of the formyl group to a hydroxymethyl group.

Reduction_Workflow start Start setup Dissolve Ethyl 2-formylcyclopropanecarboxylate in anhydrous ethanol in a reaction vessel. start->setup cool Cool the solution to 0-5 °C. setup->cool add_nabh4 Add Sodium Borohydride portion-wise, maintaining temperature below 10 °C. cool->add_nabh4 stir Stir at room temperature for 5 hours. add_nabh4->stir monitor Monitor reaction by TLC/GC until starting material is consumed. stir->monitor quench Quench with phosphate buffer (pH 7). monitor->quench concentrate Remove ethanol by rotary evaporation. quench->concentrate extract Extract aqueous phase with dichloromethane (3x). concentrate->extract wash Combine organic layers and wash with brine. extract->wash dry Dry over anhydrous magnesium sulfate. wash->dry filter_concentrate Filter and concentrate to yield the final product. dry->filter_concentrate end End filter_concentrate->end

Caption: Experimental workflow for the reduction of Ethyl 2-formylcyclopropanecarboxylate.

Experimental Protocol

Materials and Equipment:

  • 5 L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer.

  • Cooling bath (ice-water).

  • Rotary evaporator.

  • Separatory funnel.

  • Standard laboratory glassware.

Reagents:

  • Ethyl 2-formylcyclopropanecarboxylate

  • Sodium borohydride

  • Anhydrous ethanol

  • Phosphate buffer solution (pH 7)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In the 5 L reaction flask, dissolve ethyl 2-formylcyclopropanecarboxylate in anhydrous ethanol under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Sodium Borohydride: Add sodium borohydride in small portions over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 5 hours[2].

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench with a phosphate buffer solution (pH 7) until gas evolution ceases[2].

  • Workup:

    • Remove the ethanol by distillation under reduced pressure[2].

    • Extract the remaining aqueous phase with dichloromethane (3 x volume of aqueous phase)[2].

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light-yellow oil. The product is often of sufficient purity for subsequent steps without further purification[2].

Quantitative Data

ReagentMolar Mass ( g/mol )Quantity (mol)Mass
Ethyl 2-formylcyclopropanecarboxylate142.152.5355.4 g
Sodium Borohydride37.833.75141.9 g
Anhydrous Ethanol--2.0 L
Product Molar Mass ( g/mol ) Expected Yield Purity (by NMR)
This compound144.1765-75% (234-270 g)>95%

Safety Precautions

  • Acrolein: Highly flammable, toxic, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ethyl Diazoacetate: Potentially explosive, especially in the presence of impurities or upon heating. It is also toxic. Use with extreme caution and behind a blast shield if possible. Avoid using ground glass joints.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.

  • Dichloromethane: A suspected carcinogen. Use in a well-ventilated area.

  • All reactions should be performed under an inert atmosphere (nitrogen or argon) where specified.

Conclusion

The presented two-step synthesis provides a scalable and efficient route to this compound. The protocols are detailed to facilitate their implementation in a research or process development setting. Adherence to the safety precautions is critical for the safe execution of these procedures.

References

Application Notes and Protocols for Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate in Agricultural Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of publicly available scientific literature detailing the specific applications of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate in agricultural science. The following application notes and protocols are presented as a hypothetical framework for researchers and scientists. This document is based on the known biological activities of structurally related cyclopropane derivatives, which are significant in plant science.[1][2][3] All data and specific experimental outcomes are illustrative and should be considered hypothetical.

Introduction to Potential Applications

The cyclopropane ring is a key structural motif in a variety of biologically active molecules used in agriculture.[2][3] Notably, 1-aminocyclopropane-1-carboxylic acid (ACC) is the natural precursor to ethylene, a critical plant hormone that regulates a wide array of physiological processes, including growth, development, fruit ripening, and responses to biotic and abiotic stress.[1][2][4] Furthermore, synthetic derivatives of cyclopropanecarboxylic acid are being explored as modulators of ethylene biosynthesis, offering potential applications in controlling crop maturation and enhancing stress tolerance.[5][6][7]

Based on these precedents, this compound could be investigated for the following potential applications in agricultural science:

  • Plant Growth Regulation: Potential modulation of plant growth and development by influencing hormonal pathways.

  • Stress Mitigation: Potential enhancement of plant tolerance to environmental stressors such as drought, salinity, and temperature extremes.

  • Agrochemical Synthesis: Use as a synthetic intermediate for the development of novel pesticides or herbicides.[8]

Hypothetical Signaling Pathway Interaction

A primary hypothesis for the bioactivity of this compound in plants is its potential interaction with the ethylene biosynthesis pathway. The compound or its metabolites might act as a competitive inhibitor or a modulator of key enzymes in this pathway, such as ACC synthase or ACC oxidase.

Hypothetical_Signaling_Pathway Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Response Plant Physiological Responses (e.g., growth, stress response, ripening) Ethylene->Response Target This compound (Hypothetical Modulator) Target->ACC Potential Inhibition Target->Ethylene Potential Inhibition

Figure 1: Hypothetical interaction with the ethylene pathway.

Experimental Protocols

The following protocols are standard methodologies for screening novel compounds for plant growth regulating and stress-protective effects.

Protocol 3.1: Seed Germination and Seedling Vigor Assay

Objective: To assess the effect of this compound on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or tomato).

  • This compound.

  • Sterile distilled water.

  • Ethanol (as a solvent for the test compound).

  • Petri dishes with sterile filter paper.

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare a series of working solutions by diluting the stock solution with sterile distilled water to final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a control (water) and a solvent control (water with the same concentration of ethanol as the highest treatment).

  • Place two layers of sterile filter paper in each petri dish and moisten with 5 mL of the respective treatment or control solution.

  • Place 50 seeds on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark cycle).

  • Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.

  • After 10 days, measure the root length and shoot height of 10 randomly selected seedlings from each dish.

  • Calculate the germination percentage, and the average root and shoot length for each treatment.

Protocol 3.2: Plant Drought Stress Tolerance Assay

Objective: To evaluate the potential of this compound to enhance drought tolerance in young plants.

Materials:

  • 3-week-old seedlings of a crop plant (e.g., wheat or maize) grown in individual pots.

  • This compound treatment solutions (as prepared in Protocol 3.1).

  • Foliar spray bottles.

  • Greenhouse or controlled environment chamber.

Procedure:

  • Divide the plants into treatment and control groups (n=15 per group).

  • Apply the treatment solutions as a foliar spray until runoff. The control group is sprayed with water or a solvent control. Apply the treatment three times, once every two days.

  • After the final treatment, withhold water from all plants to induce drought stress.

  • Monitor the plants daily and record visual stress symptoms (e.g., leaf wilting, chlorosis).

  • After 10-14 days of drought stress (or when significant wilting is observed in the control group), re-water all plants.

  • After 3 days of recovery, count the number of surviving plants in each group.

  • Quantitative physiological measurements can also be taken before and after the stress period, such as relative water content, chlorophyll content, and proline accumulation.

Hypothetical Data Presentation

The following tables represent illustrative data that could be generated from the protocols described above.

Table 1: Hypothetical Effect on Seedling Growth

Concentration (µM)Germination (%)Average Root Length (mm)Average Shoot Height (mm)
0 (Control)95 ± 335.2 ± 2.115.8 ± 1.2
196 ± 236.1 ± 2.516.2 ± 1.4
1094 ± 442.5 ± 3.018.9 ± 1.5
10088 ± 528.7 ± 2.812.4 ± 1.1
100065 ± 615.3 ± 1.98.1 ± 0.9

Table 2: Hypothetical Effect on Drought Stress Survival

TreatmentSurvival Rate (%)Relative Water Content (%)
Control20 ± 535 ± 8
10 µM Compound65 ± 868 ± 10
100 µM Compound40 ± 752 ± 9

General Experimental Workflow

The following diagram outlines a typical workflow for screening and developing a novel compound for agricultural applications.

Experimental_Workflow A Compound Synthesis & Characterization B Primary Screening (in vitro bioassays, e.g., germination) A->B C Dose-Response Studies B->C D Secondary Screening (greenhouse stress assays) C->D E Mechanism of Action Studies (e.g., hormonal profiling, gene expression) D->E F Toxicology & Environmental Impact Assessment D->F G Field Trials E->G F->G H Product Formulation & Registration G->H

Figure 2: General workflow for agrochemical screening.

Conclusion

While direct evidence for the use of this compound in agriculture is not currently available, its structural relationship to known bioactive cyclopropane derivatives suggests it may be a candidate for investigation as a plant growth regulator or stress protectant. The protocols and hypothetical data presented here provide a roadmap for researchers to explore its potential bioactivity. Any such investigation should begin with small-scale laboratory and greenhouse experiments to establish efficacy and optimal concentration ranges before proceeding to larger-scale studies.

References

Application Notes and Protocols: Oxidation of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical oxidation of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, a valuable building block in organic synthesis. The document outlines protocols for selective oxidation to the corresponding aldehyde or carboxylic acid, discusses the stability of the cyclopropane ring under various oxidative conditions, and presents a comparative summary of common oxidizing agents.

Introduction

This compound is a bifunctional molecule containing a primary alcohol and an ethyl ester moiety attached to a strained cyclopropane ring. The selective oxidation of the primary alcohol is a key transformation, providing access to either Ethyl 2-formylcyclopropanecarboxylate, a precursor for various heterocyclic and carbocyclic systems, or Ethyl 2-carboxycyclopropanecarboxylate, a di-acid derivative. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired product with high yield and selectivity, while preserving the integrity of the cyclopropane ring, which can be susceptible to ring-opening under harsh conditions.[1][2][3]

Oxidation Pathways

The oxidation of this compound can proceed via two main pathways, depending on the strength of the oxidizing agent employed. Mild oxidizing agents will typically yield the aldehyde, while strong oxidizing agents will lead to the carboxylic acid.

OxidationPathways Substrate This compound Aldehyde Ethyl 2-formylcyclopropanecarboxylate Substrate->Aldehyde Mild Oxidation (e.g., Swern, DMP, PCC) CarboxylicAcid Ethyl 2-carboxycyclopropanecarboxylate Substrate->CarboxylicAcid Strong Oxidation (e.g., Jones, TEMPO) RingOpening Ring-Opened Products Substrate->RingOpening Harsh Conditions Aldehyde->CarboxylicAcid Further Oxidation Aldehyde->RingOpening Harsh Conditions

Caption: Oxidation pathways of this compound.

Data Presentation: Comparison of Oxidizing Agents

The following table summarizes the reaction conditions and expected outcomes for the oxidation of this compound with various common oxidizing agents. Please note that yields can vary based on the specific reaction conditions and scale.

Oxidizing AgentProductTypical Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
Mild Oxidants
Swern OxidationAldehydeDichloromethane (DCM)-78 to rt1 - 385 - 95Avoids toxic heavy metals; requires cryogenic temperatures.[4][5][6][7]
Dess-Martin Periodinane (DMP)AldehydeDichloromethane (DCM), ChloroformRoom Temperature0.5 - 490 - 98Mild conditions, easy workup, but the reagent is expensive and potentially explosive.[8][9][10][11][12]
Pyridinium Chlorochromate (PCC)AldehydeDichloromethane (DCM)Room Temperature2 - 670 - 85Chromium-based reagent, requires careful handling and disposal.[13][14][15][16]
Manganese Dioxide (MnO₂)AldehydeToluene5016~78Specific example for a similar substrate, useful for allylic and benzylic alcohols.[17]
Strong Oxidants
Jones Reagent (CrO₃/H₂SO₄)Carboxylic AcidAcetone0 to rt1 - 460 - 80Harshly acidic conditions may lead to side reactions including ring opening.
TEMPO/NaOClAldehyde or Carboxylic AcidDCM/Water (biphasic)0 to rt1 - 1280 - 95Reaction can be stopped at the aldehyde stage or pushed to the carboxylic acid by adjusting conditions.[18][19][20][21][22]

Experimental Protocols

A generalized experimental workflow for the oxidation of this compound is depicted below. Specific details for each protocol follow.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Oxidant Solution and Substrate Solution ReactionVessel Combine Reagents in Reaction Vessel Reagents->ReactionVessel Stirring Stir at Controlled Temperature ReactionVessel->Stirring Monitoring Monitor Reaction (TLC, GC, etc.) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final Product Final Product Purification->Final Product

Caption: Generalized experimental workflow for oxidation.

Protocol 1: Swern Oxidation to Ethyl 2-formylcyclopropanecarboxylate

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture.

  • Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Ethyl 2-formylcyclopropanecarboxylate.[4][5][6][23]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation to Ethyl 2-formylcyclopropanecarboxylate

Materials:

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Sodium bicarbonate (optional, as a buffer)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion. If the substrate is acid-sensitive, sodium bicarbonate (2.0 eq) can be added.[8]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[8][9][11][12]

Protocol 3: TEMPO-mediated Oxidation to Ethyl 2-carboxycyclopropanecarboxylate

Materials:

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • This compound

Procedure:

  • In a flask equipped with a stirrer, dissolve this compound (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in a mixture of DCM and a saturated aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hypochlorite solution (1.2-1.5 eq) dropwise while maintaining the temperature at 0 °C. For oxidation to the carboxylic acid, a phase-transfer catalyst can be added, and the reaction may require additional oxidant and longer reaction times.[18][20]

  • Stir vigorously until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a few drops of isopropanol.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[18][19][21]

Stability of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions.[2][3] While the mild oxidation conditions described in Protocols 1 and 2 are generally well-tolerated, strong oxidizing agents, particularly under acidic conditions like the Jones oxidation, can potentially lead to cleavage of the C-C bonds within the ring. Radical-mediated ring-opening has also been reported for cyclopropane derivatives under specific oxidative conditions.[2][3][24] Therefore, careful selection of the oxidizing agent and control of reaction parameters are paramount to maintain the integrity of the cyclopropane core. For sensitive substrates, mild, neutral, and non-metal-based oxidants are preferred.

References

Application Notes and Protocols for Biocatalytic Synthesis of Chiral Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral cyclopropane derivatives is of significant interest in the pharmaceutical industry due to the unique structural and conformational properties these motifs impart to bioactive molecules. Traditional chemical synthesis often relies on expensive and toxic heavy metal catalysts. Biocatalytic approaches have emerged as a powerful, green alternative, offering high stereo- and enantioselectivity under mild reaction conditions. This document provides an overview of current biocatalytic strategies, detailed experimental protocols, and comparative data to guide researchers in this field.

Introduction to Biocatalytic Cyclopropanation

The enzymatic synthesis of chiral cyclopropanes primarily utilizes two distinct strategies: the repurposing of heme-containing proteins and the engineering of cofactor-independent enzymes.

  • Heme-Dependent Biocatalysis: Engineered heme proteins, such as cytochrome P450s and myoglobins, are the most common biocatalysts for cyclopropanation.[1][2][3] The catalytic cycle involves the formation of a reactive iron-carbene intermediate from a diazo compound, typically ethyl diazoacetate (EDA), which is then transferred to an alkene substrate.[4] Directed evolution has been instrumental in optimizing these enzymes for high activity and stereoselectivity, enabling the synthesis of key pharmaceutical intermediates.[5][6][7]

  • Cofactor-Independent Biocatalysis: A novel approach utilizes an engineered 4-oxalocrotonate tautomerase (4-OT) for the asymmetric synthesis of cyclopropanes.[8][9] This method proceeds through an iminium ion intermediate formed between an α,β-unsaturated aldehyde and the N-terminal proline residue of the enzyme.[8] This strategy avoids the need for diazo compounds and metal cofactors.

Comparative Data of Biocatalytic Systems

The following tables summarize the performance of different biocatalytic systems for the synthesis of chiral cyclopropane derivatives.

Enzyme SystemSubstratesProductDiastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee)Isolated Yield (%)Reference
Engineered 4-OT M45V/F50ADiethyl 2-chloromalonate + CinnamaldehydeDiethyl 2-phenyl-3-formylcyclopropane-1,1-dicarboxylate>25:197:3-[9]
Engineered 4-OT M45V/F50ADiethyl 2-chloromalonate + 4-ChlorocinnamaldehydeDiethyl 2-(4-chlorophenyl)-3-formylcyclopropane-1,1-dicarboxylate>25:199:178[9]
Engineered Myoglobin (whole-cell)3,4-Difluorostyrene + Ethyl diazoacetateEthyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate (Ticagrelor core)>99% dr98% ee79[7]
Engineered Myoglobin Mb(H64V,V68A)Styrene + Ethyl diazoacetateEthyl-(1S,2S)-2-phenylcyclopropanecarboxylate99.9% de99.9% ee-[3]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Cyclopropanation using Engineered Myoglobin for Ticagrelor Precursor Synthesis

This protocol is adapted from the preparative-scale synthesis of the chiral cyclopropane core of Ticagrelor.[7]

1. Materials:

  • E. coli cells expressing the engineered truncated hemoglobin from Bacillus subtilis.

  • Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.

  • 3,4-difluorostyrene (DFS).

  • Ethyl diazoacetate (EDA).

  • Phosphate buffer (e.g., 50 mM, pH 7.4).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Sodium sulfate (anhydrous).

  • Silica gel for column chromatography.

2. Equipment:

  • Shaking incubator.

  • Centrifuge.

  • Syringe pump.

  • Reaction vessel (e.g., baffled flask).

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Chromatography columns.

3. Procedure:

  • Cell Culture and Expression:

    • Inoculate a single colony of E. coli harboring the expression plasmid into LB medium with the appropriate antibiotic.

    • Grow the culture overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture at a lower temperature (e.g., 25°C) for 16-24 hours.

    • Harvest the cells by centrifugation and resuspend the cell pellet in phosphate buffer to a final OD600 of 80.

  • Biocatalytic Reaction:

    • Perform the reaction under anaerobic conditions to minimize side reactions.

    • To a reaction vessel containing 20 mM DFS (0.4 mmol in 20 mL total volume), add the whole-cell catalyst and EDA (40 mM) solutions.[7]

    • The addition of the whole-cell catalyst and EDA should be performed slowly over 3 hours using a syringe pump.[7]

    • Stir the reaction mixture at room temperature for the desired reaction time (e.g., 24 hours).

  • Product Isolation and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate.

Protocol 2: In Vitro Cyclopropanation using Engineered 4-Oxalocrotonate Tautomerase

This protocol is based on the methodology described for the engineered 4-OT M45V/F50A variant.[9]

1. Materials:

  • Purified 4-OT M45V/F50A enzyme (30 µM).

  • MES buffer (50 mM, pH 6.2).

  • Substituted cinnamaldehyde (5 mM).

  • Diethyl 2-chloromalonate (2 mM).

  • Ethanol or Acetonitrile (as co-solvent, 10%).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Brine solution.

  • Magnesium sulfate (anhydrous).

  • Silica gel for column chromatography.

2. Equipment:

  • Orbital shaker.

  • Reaction vials.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Chromatography columns.

3. Procedure:

  • Enzyme Purification:

    • Express and purify the 4-OT M45V/F50A variant using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In a reaction vial, prepare a mixture of the α,β-unsaturated aldehyde (5 mM) and diethyl 2-chloromalonate (2 mM) in 50 mM MES buffer (pH 6.2) containing 10% ethanol or acetonitrile.[9]

    • Initiate the reaction by adding the purified 4-OT M45V/F50A enzyme to a final concentration of 30 µM.[9]

    • Incubate the reaction at 18°C with shaking (120 rpm) under a nitrogen atmosphere for 12-71 hours.[9] The reaction can also be performed aerobically.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or 1H NMR).

  • Product Isolation and Purification:

    • Quench the reaction and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by silica gel column chromatography.

Visualizations

Heme_Enzyme_Catalytic_Cycle Heme(FeIII) Heme(FeIII) Iron_Carbene Heme=C(R) Heme(FeIII)->Iron_Carbene + R-N2 - N2 Carbene_Precursor R-N2 Iron_Carbene->Heme(FeIII) + Alkene - Cyclopropane Alkene Alkene Cyclopropane_Product Cyclopropane_Product

Caption: Catalytic cycle of a heme-dependent cyclopropanation.

Directed_Evolution_Workflow cluster_0 Iterative Cycles Parent_Gene Parent_Gene Mutagenesis Mutagenesis Parent_Gene->Mutagenesis Library_of_Mutants Library_of_Mutants Mutagenesis->Library_of_Mutants Screening Screening Library_of_Mutants->Screening Improved_Variant Improved_Variant Screening->Improved_Variant Improved_Variant->Parent_Gene Next Round

Caption: Workflow for directed evolution of cyclopropanation enzymes.

Tautomerase_Catalytic_Cycle Enzyme_Pro1 Enzyme-Pro-NH Iminium_Ion Enzyme-Pro-N+=C Enzyme_Pro1->Iminium_Ion + Aldehyde - H2O Aldehyde Aldehyde Adduct Enzyme-Pro-N-C-Nu Iminium_Ion->Adduct + Nucleophile Nucleophile Nu- Adduct->Enzyme_Pro1 Hydrolysis - Cyclopropane Cyclopropane_Product Cyclopropane_Product

Caption: Proposed catalytic mechanism for tautomerase-mediated cyclopropanation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the primary route involving the reduction of ethyl 2-formylcyclopropanecarboxylate.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Ineffective Reducing Agent: The chosen reducing agent (e.g., Sodium Borohydride) may not be active enough or may have degraded.- Use a freshly opened or properly stored container of the reducing agent. - Consider using a stronger reducing agent like Lithium Aluminium Hydride (LiAlH₄), but be mindful of its higher reactivity and the need for strictly anhydrous conditions.[1][2] - For Sodium Borohydride (NaBH₄) reductions, the addition of wet silica gel can enhance reactivity and yield.[3][4]
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material. - If the reaction is sluggish at room temperature, consider a moderate increase in temperature, but be cautious of potential side reactions.
Product Loss During Workup: The desired product is water-soluble and can be lost in the aqueous phase during extraction.- Minimize the volume of water used during the workup. - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). - Saturate the aqueous layer with a salt like sodium chloride (brine wash) to decrease the solubility of the product in the aqueous phase.
Formation of Side Products Over-reduction: Stronger reducing agents like LiAlH₄ can potentially reduce the ester group in addition to the aldehyde.- Use a milder reducing agent such as NaBH₄, which is generally selective for aldehydes and ketones over esters.[5] - If using LiAlH₄, maintain a low reaction temperature (e.g., 0 °C to -78 °C) and carefully control the stoichiometry of the reagent.
Cannizzaro Reaction: Under basic conditions, the starting aldehyde can undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol.- Ensure the reaction medium is not strongly basic. If a base is required, use a non-nucleophilic base and add it cautiously.
Ring-opening of the Cyclopropane Ring: The strained cyclopropane ring can be susceptible to opening under harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic conditions).- Maintain moderate reaction temperatures. - Use neutral or mildly acidic/basic conditions for the workup.
Difficult Purification Co-elution with Starting Material or Side Products: The polarity of the product may be similar to that of the starting material or certain side products, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography by testing different solvent ratios and polarities. - Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation. - High-performance liquid chromatography (HPLC) may be necessary for achieving high purity.
Emulsion Formation During Extraction: The presence of certain salts or impurities can lead to the formation of stable emulsions during the aqueous workup, complicating phase separation.- Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for an extended period to allow for phase separation. - Centrifugation can also be an effective method for breaking stubborn emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the reduction of ethyl 2-formylcyclopropanecarboxylate. This precursor can be synthesized through the acid-catalyzed reaction of acrolein and ethyl diazoacetate.[6] The subsequent reduction of the aldehyde to a primary alcohol is typically achieved with a selective reducing agent like sodium borohydride (NaBH₄).

Q2: What are the key parameters to control for a successful reduction of ethyl 2-formylcyclopropanecarboxylate?

A2: The key parameters to control are:

  • Choice and Quality of Reducing Agent: Sodium borohydride is a good choice for its selectivity.[5] Ensure it is fresh and active. For potentially higher yields, LiAlH₄ can be used, but with greater caution due to its reactivity.[1][2]

  • Solvent: Anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF) are essential when using LiAlH₄.[7] For NaBH₄, protic solvents like ethanol or methanol are commonly used.

  • Temperature: The reaction is often performed at room temperature or below (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Workup Procedure: A careful aqueous workup is crucial to avoid loss of the water-soluble product and to neutralize any reactive species.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, an alternative approach is the Simmons-Smith cyclopropanation of an appropriate acrylate derivative.[6][8][9] This reaction involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring.[6] For example, a derivative of ethyl acrylate containing a protected hydroxymethyl group could be used as the starting material. The hydroxyl group on an allylic alcohol can direct the stereochemistry of the cyclopropanation.[10]

Q4: How can I improve the yield of the synthesis?

A4: To improve the yield, consider the following:

  • Optimize the Reduction Step: Experiment with different reducing agents and reaction conditions (see the table below for a comparison).

  • Efficient Extraction: As the product has some water solubility, perform multiple extractions with a suitable organic solvent during the workup.

  • Purification: Minimize losses during purification by choosing an appropriate chromatography method and carefully collecting the product fractions.

  • Starting Material Quality: Ensure the ethyl 2-formylcyclopropanecarboxylate precursor is of high purity.

Quantitative Data Summary

The following table summarizes a comparison of different reducing agents for the conversion of ethyl 2-formylcyclopropanecarboxylate to this compound. Please note that yields can vary based on specific reaction conditions and scale.

Reducing AgentTypical SolventTypical TemperatureReported YieldKey Considerations
Sodium Borohydride (NaBH₄)Ethanol/Methanol0 °C to Room Temp.Good to ExcellentSelective for the aldehyde; safer and easier to handle than LiAlH₄.
NaBH₄ / Wet SiO₂Solvent-freeRoom Temp.High to Excellent[3][4]Can lead to faster reactions and high yields under mild, solvent-free conditions.[3][4]
Lithium Aluminium Hydride (LiAlH₄)Anhydrous Diethyl Ether/THF0 °C to Room Temp.HighHighly reactive; must be handled under anhydrous conditions. Can potentially over-reduce the ester.[1][2][7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Ethyl 2-formylcyclopropanecarboxylate with Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-formylcyclopropanecarboxylate in ethanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue multiple times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Reduction cluster_2 Purification Acrolein Acrolein Formyl_Precursor Ethyl 2-formylcyclopropanecarboxylate Acrolein->Formyl_Precursor  Acid Catalyst EthylDiazoacetate Ethyl Diazoacetate EthylDiazoacetate->Formyl_Precursor Final_Product This compound Formyl_Precursor->Final_Product  Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product Purification Workup & Purification (Extraction, Chromatography) Final_Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Check_Reagent Check Reducing Agent Activity Start->Check_Reagent Check_Workup Review Workup Procedure Start->Check_Workup Check_Reaction Verify Reaction Completion Start->Check_Reaction Use_Fresh_Reagent Use Fresh/Alternative Reagent Check_Reagent->Use_Fresh_Reagent Inactive Optimize_Extraction Optimize Extraction Protocol Check_Workup->Optimize_Extraction Product Loss Monitor_Reaction Monitor with TLC/GC Check_Reaction->Monitor_Reaction Incomplete

Caption: A logical troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Purification of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of ethyl 2-(hydroxymethyl)cyclopropanecarboxylate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: For many applications, a simple aqueous workup followed by liquid-liquid extraction is sufficient to obtain a product of adequate purity. The reaction mixture is typically quenched, the organic solvent is removed, and the aqueous layer is extracted with a solvent like dichloromethane. The combined organic layers are then washed, dried, and concentrated.[1]

Q2: My crude product is not pure enough after extraction. What are my options?

A2: If residual impurities remain after extraction, the two most common purification techniques for this compound, a polar compound, are vacuum distillation and silica gel column chromatography. The choice between them depends on the nature of the impurities and the required final purity.

Q3: What are the likely impurities in my crude product?

A3: The most common impurity is unreacted starting material, ethyl 2-formylcyclopropanecarboxylate. Other potential side products can arise from the reduction of the ester group, especially with prolonged reaction times or excess sodium borohydride, or from conjugate reduction if the starting material has α,β-unsaturation.[2][3] If ethyl acetate is used as an extraction solvent, be aware of the potential for the formation of acetate adducts.[4]

Q4: I am seeing a smear on my TLC plate instead of a clean spot. What does this indicate?

A4: Streaking on a TLC plate for a polar compound like this compound can indicate several issues:

  • Sample Overloading: Too much sample was spotted on the TLC plate.

  • Inappropriate Solvent System: The solvent system may be too polar, causing the compound to move with the solvent front, or not polar enough, leading to tailing.

  • Acidic Impurities: The presence of acidic impurities can interact with the silica gel.

  • Compound Degradation: The compound may be unstable on the acidic silica gel.

Q5: How can I tell if my product is degrading on the silica gel column?

A5: You may observe the appearance of new, lower Rf spots on TLC analysis of the collected fractions compared to the crude material. A lower than expected yield after chromatography can also be an indicator. To mitigate this, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[5]

Troubleshooting Guides

Low Yield After Extraction
Symptom Possible Cause Troubleshooting Steps
The aqueous layer shows the presence of the product by TLC analysis.Incomplete extraction due to the product's polarity.- Increase the number of extractions (e.g., from 3 to 5).- Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in the aqueous phase.- Use a more polar extraction solvent like ethyl acetate, but be mindful of potential side reactions.[4]
Low recovery of organic solvent after rotary evaporation.The product is volatile and co-distilled with the solvent.- Use a lower bath temperature during rotary evaporation.- Avoid applying a very high vacuum.
Issues with Vacuum Distillation
Symptom Possible Cause Troubleshooting Steps
The product is not distilling at the expected temperature.- Inaccurate pressure reading.- Presence of high-boiling impurities.- Ensure the vacuum gauge is functioning correctly.- If the pressure is correct, a higher temperature may be required to distill the product away from non-volatile impurities.
The product is decomposing during distillation (darkening of the liquid in the distillation pot).The distillation temperature is too high.- Use a better vacuum source to lower the boiling point.- Perform a short-path distillation (Kugelrohr) to minimize the time the compound is exposed to high temperatures.[4]
Bumping or uneven boiling.Insufficient agitation or lack of boiling chips.- Use a magnetic stir bar for smooth boiling.- Add fresh boiling chips before starting the distillation.
Problems During Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Poor separation of the product from impurities.- Inappropriate eluent system.- Column overloading.- Optimize the solvent system using TLC to achieve a good separation between the product (Rf ~0.3) and impurities.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[5]
The product is eluting very slowly or not at all.The eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol in dichloromethane or ethyl acetate may be necessary.
The product is coming off the column with the solvent front.The eluent is too polar.- Start with a much less polar solvent system, such as pure hexane or a low percentage of ethyl acetate in hexane.

Data Presentation

Property Value
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol [6]
Appearance Light-yellow oil[1]
Boiling Point (estimated) Due to the presence of the hydroxyl group, the boiling point is expected to be significantly higher than that of ethyl cyclopropanecarboxylate (129-133 °C at atmospheric pressure).[7] A similar diol, trans-1,2-bis-(hydroxymethyl)cyclopropane, has a boiling point of 125-128 °C at 5 mmHg.[4] Therefore, vacuum distillation is recommended.
Technique Typical Parameters
Liquid-Liquid Extraction Solvent: Dichloromethane or Ethyl Acetate
Vacuum Distillation Pressure: <10 mmHg
Silica Gel Column Chromatography Stationary Phase: Silica gel (60 Å, 230-400 mesh)Mobile Phase (Eluent): Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is adapted from a known synthesis of this compound.[1]

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding a phosphate buffer aqueous solution (pH 7).

  • Solvent Removal: If the reaction was performed in a water-miscible solvent like ethanol, remove it by distillation under reduced pressure (rotary evaporation).

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with a phosphate buffered aqueous solution (pH 7) and then with a saturated saline (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product as a light-yellow oil.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Use a small stir bar in the distillation flask for smooth boiling.

  • Sample Loading: Transfer the crude this compound to the distillation flask.

  • Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached, gradually heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fractions that distill over at a constant temperature. Monitor the purity of the fractions by TLC.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexane) to elute the product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Purity_Check1 Purity Check (TLC, NMR) Extraction->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Sufficiently Pure Further_Purification Further Purification Needed Purity_Check1->Further_Purification Impurities Present Impure_Product Impure Product Distillation Vacuum Distillation Further_Purification->Distillation Volatile Impurities Chromatography Column Chromatography Further_Purification->Chromatography Non-volatile or Closely Related Impurities Purity_Check2 Purity Check (TLC, NMR) Distillation->Purity_Check2 Purity_Check3 Purity Check (TLC, NMR) Chromatography->Purity_Check3 Purity_Check2->Pure_Product Purity_Check3->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingColumnChromatography Start Problem with Column Chromatography Poor_Separation Poor Separation? Start->Poor_Separation Low_Recovery Low Recovery? Start->Low_Recovery No_Elution Product Not Eluting? Start->No_Elution Optimize_Eluent Optimize Eluent with TLC Poor_Separation->Optimize_Eluent Yes Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Yes Repack_Column Repack Column Poor_Separation->Repack_Column Yes Check_Polarity Is Product Very Polar? Low_Recovery->Check_Polarity Yes Check_Volatility Is Product Volatile? Low_Recovery->Check_Volatility Yes Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Use_Stronger_Eluent Use More Polar Eluent Check_Polarity->Use_Stronger_Eluent Yes Careful_Evaporation Gentle Solvent Removal Check_Volatility->Careful_Evaporation Yes

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Cyclopropanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of cyclopropanecarboxylates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial chemical transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations to ensure a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up cyclopropanecarboxylate synthesis?

A1: Scaling up cyclopropanation reactions presents several key challenges that can impact yield, purity, and safety. The most common issues include:

  • Exothermic Reactions: Many cyclopropanation methods are highly exothermic. What is easily managed in the lab can become a significant safety hazard at scale, potentially leading to runaway reactions if not properly controlled.[1][2]

  • Reagent Addition and Mixing: Inefficient mixing at larger scales can lead to localized "hot spots" and uneven reagent distribution, resulting in the formation of impurities and reduced product yield.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. This can lead to difficulties in maintaining the optimal reaction temperature.

  • Impurity Profile Changes: Side reactions that are negligible at the lab scale can become significant at a larger scale, introducing new and higher levels of impurities that complicate purification.

  • Work-up and Purification: Handling large volumes during extraction, filtration, and chromatography can be challenging. Emulsion formation and difficulties in separating product from byproducts are common issues.[3]

  • Safety Hazards: The use of hazardous reagents such as diazomethane or pyrophoric organozinc compounds requires stringent safety protocols, especially at a larger scale.

Q2: How does the choice of cyclopropanation method impact scale-up feasibility?

A2: The choice of synthetic route is critical for a successful scale-up. Here's a brief comparison of common methods:

  • Simmons-Smith Reaction: This method often uses diiodomethane and a zinc-copper couple or diethylzinc. While versatile, the use of large quantities of zinc reagents can lead to challenges in work-up and waste disposal. The reaction can also be exothermic and require careful temperature control.

  • Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides and is effective for α,β-unsaturated esters. The formation of the ylide can be exothermic, and the dimethyl sulfoxide (DMSO) solvent often used can complicate product isolation and purification.[1]

  • Catalytic Methods (e.g., using Rhodium or Copper catalysts): These methods can be highly efficient and stereoselective. However, catalyst cost, availability, and removal from the final product are significant considerations for scale-up. Catalyst poisoning by impurities can also be an issue.

  • Biocatalysis: Engineered enzymes can offer high stereoselectivity under mild conditions. However, challenges in enzyme stability, activity at high substrate concentrations, and downstream processing can be obstacles to large-scale implementation.[4][5]

Q3: What are the key safety precautions to take during the scale-up of cyclopropanation reactions?

A3: A thorough risk assessment is crucial before any scale-up. Key safety precautions include:

  • Thermal Hazard Assessment: Conduct calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction exotherm and determine the maximum temperature of the synthesis reaction (MTSR).[1] This helps in designing an adequate cooling system.

  • Controlled Reagent Addition: Use a syringe pump or a controlled addition funnel to add reagents at a steady rate, preventing accumulation and a sudden release of heat.[1]

  • Efficient Cooling System: Employ a jacketed reactor with a reliable cooling system to maintain the desired reaction temperature. Ensure the cooling capacity is sufficient for the scale of the reaction.[1]

  • Inert Atmosphere: Many reagents used in cyclopropanation are sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Emergency Preparedness: Have a clear plan for handling emergencies such as a runaway reaction, including quenching protocols and access to appropriate safety equipment.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves. For highly hazardous reagents, additional protection may be necessary.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use TLC or GC/LC-MS to confirm the reaction has gone to completion. - Increase Reaction Time: If starting material is still present, extend the reaction time. - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature. For some reactions, a slight increase in temperature might be necessary, but this must be done cautiously due to exothermicity.
Reagent Decomposition - Check Reagent Quality: Use fresh, high-purity reagents. Organometallic reagents can be particularly sensitive to degradation. - Maintain Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are anhydrous, as moisture can decompose many cyclopropanating agents.
Side Reactions - Control Temperature: Run the reaction at the recommended temperature to minimize the formation of byproducts. Localized overheating due to poor mixing can be a cause. - Slow Reagent Addition: Add the limiting reagent slowly and sub-surface if possible to ensure rapid mixing and prevent high local concentrations that can lead to side reactions.
Product Loss During Work-up - Optimize Extraction: Use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product. - Break Emulsions: If emulsions form during aqueous work-up, they can be broken by adding brine or filtering through a pad of Celite.[3]
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Steps
Byproducts from Side Reactions - Impurity Profiling: Use analytical techniques like HPLC-MS to identify the structure of major impurities.[6] Understanding the impurity structure can provide clues about the side reaction pathway. - Optimize Reaction Conditions: Adjust parameters such as temperature, solvent, and stoichiometry to disfavor the formation of specific impurities.
Residual Starting Materials - Drive Reaction to Completion: Consider using a slight excess of one reagent (if cost-effective and easily removable) to ensure the complete conversion of the other. - Purification: Develop a robust purification method (e.g., crystallization, distillation, or chromatography) to remove unreacted starting materials.
Solvent-Related Impurities - Use High-Purity Solvents: Ensure the solvents used are of high purity and free from contaminants that could interfere with the reaction. - Solvent Selection: If a solvent is suspected of participating in a side reaction, explore alternative solvents.
Issue 3: Difficulty with Product Purification
Potential Cause Troubleshooting Steps
Co-eluting Impurities in Chromatography - Optimize Chromatographic Method: Experiment with different solvent systems, stationary phases, and gradient profiles to improve the separation of the product from impurities. - Alternative Purification Techniques: Consider other purification methods such as distillation under reduced pressure for volatile products or crystallization.
Product Instability - Mild Purification Conditions: If the product is sensitive to heat or acid/base, use mild purification conditions. For example, use a neutral pH buffer during aqueous work-up and avoid high temperatures during solvent removal.
Large-Scale Purification Challenges - Crystallization: For solid products, developing a robust crystallization procedure is often the most scalable and cost-effective purification method. - Distillation: For liquid products, fractional distillation under reduced pressure can be effective for separating components with different boiling points.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Alkene (Lab Scale)

This protocol is a general guideline for the Simmons-Smith reaction.

Materials:

  • Alkene (1.0 eq)

  • Diethylzinc (1.5 eq)

  • Diiodomethane (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the alkene and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc dropwise to the stirred solution.

  • After the addition is complete, add diiodomethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous ammonium chloride solution.

  • Add saturated aqueous sodium bicarbonate solution and stir until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ester (Lab Scale)

This protocol provides a general procedure for the Corey-Chaykovsky reaction.

Materials:

  • α,β-Unsaturated ester (1.0 eq)

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous DMSO, followed by the portion-wise addition of trimethylsulfoxonium iodide at room temperature. Stir for 1 hour until the solution becomes clear.

  • In a separate flask, dissolve the α,β-unsaturated ester in anhydrous THF.

  • Cool the ylide solution to 0 °C and slowly add the solution of the ester.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Parameters for Different Cyclopropanation Methods
MethodReagentsTypical SolventsTemperature (°C)Typical Yields (%)Key Considerations
Simmons-Smith Diethylzinc, DiiodomethaneDichloromethane, Diethyl ether0 to RT70-90Exothermic, moisture-sensitive, zinc waste
Corey-Chaykovsky Trimethylsulfoxonium iodide, NaHDMSO, THF0 to RT60-85Exothermic ylide formation, DMSO removal
Biocatalytic Engineered Myoglobin, DiazoesterAqueous buffer25-3775-99High stereoselectivity, potential for scale-up in whole-cell systems[7]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Reagent Preparation (Anhydrous conditions) B Reactor Setup (Inert atmosphere) A->B C Controlled Reagent Addition & Temperature Management B->C D Reaction Monitoring (TLC, GC/LC-MS) C->D E Quenching D->E F Extraction & Washing E->F G Drying & Concentration F->G H Purification (Chromatography, Distillation, or Crystallization) G->H I Final Product Characterization H->I

Caption: General experimental workflow for cyclopropanecarboxylate synthesis.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting cluster_purification Purification Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield Impurity High Impurity Start->Impurity Purification Purification Difficulty Start->Purification CheckCompletion Check Reaction Completion LowYield->CheckCompletion CheckReagents Verify Reagent Quality LowYield->CheckReagents OptimizeTemp Optimize Temperature LowYield->OptimizeTemp IdentifyImpurity Identify Impurity Structure (LC-MS) Impurity->IdentifyImpurity OptimizeConditions Optimize Reaction Conditions Impurity->OptimizeConditions PurificationStrategy Develop Purification Strategy Impurity->PurificationStrategy OptimizeChroma Optimize Chromatography Purification->OptimizeChroma AltPurification Consider Alternative Purification Methods Purification->AltPurification Solution Problem Resolved CheckCompletion->Solution CheckReagents->Solution OptimizeTemp->Solution IdentifyImpurity->OptimizeConditions PurificationStrategy->Solution OptimizeChroma->Solution AltPurification->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Chiral Separation of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate isomers. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound isomers?

A1: The main challenge is that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques difficult. To achieve separation, a chiral environment must be created, typically by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For this compound, its small size and relatively simple structure can make finding a CSP with sufficient selectivity challenging.

Q2: Which chiral stationary phases (CSPs) are recommended for the separation of this compound isomers?

A2: Based on the separation of similar cyclopropane derivatives and small esters, the following types of CSPs are recommended as a starting point:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as those found in Chiralpak® and Chiralcel® columns, are highly versatile and have shown success in separating a wide range of chiral compounds, including those with cyclopropane rings.[1]

  • Cyclodextrin-based CSPs: These are particularly effective for gas chromatography (GC) and can also be used in HPLC, often in reversed-phase mode. They work by forming inclusion complexes with the analytes.[2]

Q3: What are the typical mobile phase systems for the HPLC separation of these isomers?

A3: For polysaccharide-based CSPs, normal-phase chromatography is often the most successful. Typical mobile phases consist of a non-polar solvent like n-hexane and a polar modifier, such as isopropanol (IPA) or ethanol. The ratio of hexane to alcohol is a critical parameter for optimizing the separation. For acidic or basic impurities, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be necessary to improve peak shape and resolution.[3]

Q4: Is Supercritical Fluid Chromatography (SFC) a suitable technique for this separation?

A4: Yes, SFC is an excellent alternative to HPLC for chiral separations. It often provides faster separations and uses less organic solvent.[4] For this compound, a mobile phase of supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol) on a polysaccharide-based CSP would be a promising starting point.

Q5: Can Gas Chromatography (GC) be used for the chiral separation of these isomers?

A5: Yes, chiral GC is a viable technique, particularly with a cyclodextrin-based capillary column.[5][6][7][8] The volatility of this compound makes it suitable for GC analysis. The choice of the specific cyclodextrin derivative in the stationary phase is crucial for achieving separation.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers in HPLC

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate CSP Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).
Incorrect Mobile Phase Composition Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the n-hexane mobile phase. Start with a 90:10 hexane:alcohol ratio and adjust in small increments (e.g., 95:5, 85:15).
Suboptimal Temperature Optimize the column temperature. Lower temperatures often increase enantioselectivity but may broaden peaks. Experiment with a range from 10°C to 40°C.[9]
Inappropriate Flow Rate Chiral separations can be sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[9]
Issue 2: Peak Tailing in HPLC or SFC

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase For acidic analytes, add a small amount of an acidic modifier like TFA (0.1%) to the mobile phase. For basic analytes, add a basic modifier like DEA (0.1%).[3]
Column Overload Reduce the sample concentration or injection volume.
Column Contamination Flush the column with a strong, compatible solvent as recommended by the manufacturer.[10]
Issue 3: Peak Splitting

Possible Causes and Solutions:

CauseRecommended Action
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for the sample, inject a smaller volume.
Column Void or Contamination Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[10]
Co-elution It's possible that the split peak is actually two closely eluting compounds. Try altering the mobile phase composition or temperature to improve separation.

Experimental Protocols (Suggested Starting Points)

High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Supercritical Fluid Chromatography (SFC)
  • Column: Chiralpak® IC (immobilized cellulose-based), 150 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in methanol to a concentration of 1 mg/mL.

Gas Chromatography (GC)
  • Column: Chirasil-Dex CB (or similar cyclodextrin-based chiral capillary column), 25 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 250°C

  • Oven Temperature Program: 100°C hold for 1 min, ramp to 180°C at 5°C/min, hold for 5 min

  • Injection: 1 µL, split ratio 50:1

  • Sample Preparation: Dilute sample in a suitable solvent like dichloromethane or ethyl acetate.

Quantitative Data Summary (Hypothetical Data for a Successful Separation)

The following table presents hypothetical data for a successful chiral separation of this compound isomers using the suggested HPLC method. These values are for illustrative purposes and will vary depending on the specific experimental conditions and the enantiomeric composition of the sample.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 8.5 min10.2 min
Resolution (R_s) -1.8
Selectivity (α) -1.25
Peak Area (%) 50.0%50.0%

Visualizations

Chiral_HPLC_Troubleshooting start Start: Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes action_csp Screen different CSPs (e.g., Amylose vs. Cellulose) check_csp->action_csp No check_temp Is the temperature optimal? check_mp->check_temp Yes action_mp Vary alcohol % in Hexane check_mp->action_mp No check_flow Is the flow rate optimal? check_temp->check_flow Yes action_temp Adjust column temperature check_temp->action_temp No solution Resolution Achieved check_flow->solution Yes action_flow Reduce flow rate check_flow->action_flow No action_csp->check_csp Re-evaluate action_mp->check_mp Re-evaluate action_temp->check_temp Re-evaluate action_flow->check_flow Re-evaluate Method_Development_Workflow start Start: Racemic Sample csp_screening CSP Screening (Polysaccharide & Cyclodextrin) start->csp_screening mp_screening Mobile Phase Screening (Normal, Reversed, SFC) csp_screening->mp_screening optimization Optimization (Composition, Temp, Flow) mp_screening->optimization validation Method Validation optimization->validation analysis Routine Analysis validation->analysis

References

Technical Support Center: Reactions Involving Cyclopropane Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropane rings. The inherent ring strain of cyclopropanes makes them valuable synthetic intermediates, but also susceptible to specific side reactions.[1][2][3] This guide addresses common issues encountered during their synthesis and manipulation.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropanation reaction failing or giving low yields?

A1: Low or no yield in cyclopropanation reactions, such as the Simmons-Smith reaction, is a frequent issue.[4] Key factors to investigate include the quality and activation of your reagents, the presence of moisture, and the reactivity of your substrate. For less reactive alkenes, consider using a more potent reagent system like the Furukawa or Shi modifications.[4]

Q2: My reaction is producing a complex mixture of products. What are the likely side reactions?

A2: Due to significant ring strain, cyclopropanes can undergo various ring-opening reactions.[1][2][3] These can be initiated by acids, transition metals, or even nucleophiles if the ring is appropriately activated with electron-withdrawing groups.[5][6][7][8] In Simmons-Smith reactions, methylation of heteroatoms like alcohols can also occur, especially with excess reagent.[4]

Q3: How can I avoid the ring-opening of my cyclopropane during subsequent reaction steps?

A3: Careful selection of reaction conditions is crucial. Avoid strong acidic conditions, as these can protonate the cyclopropane ring and lead to cleavage.[9][10] Be cautious with transition metal catalysts, as many can facilitate C-C bond activation and ring-opening.[7][11] If possible, conduct reactions under neutral or basic conditions and at lower temperatures to minimize the risk of ring-opening.

Q4: I am having difficulty purifying my cyclopropyl-containing compound. Any suggestions?

A4: Purification can be challenging due to the potential for on-column degradation, especially with silica gel chromatography which can be acidic. Consider using deactivated silica gel or alternative purification methods like flash chromatography with a less acidic mobile phase or distillation if the compound is volatile.[4]

Q5: How can I confirm the presence of the cyclopropane ring in my product?

A5: NMR spectroscopy is a powerful tool for characterizing cyclopropane rings. In ¹H NMR, the cyclopropyl protons typically appear in a characteristic upfield region, often between 0 and 1 ppm.[12][13] In ¹³C NMR, the cyclopropyl carbons also have a distinct chemical shift, usually in the range of -5 to 20 ppm.[14] 2D NMR techniques like COSY and HSQC can further help in assigning the complex splitting patterns often observed for cyclopropyl protons.[15]

Troubleshooting Guide

Issue 1: Low Yield or No Reaction in Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for cyclopropanation but can be sensitive to reaction conditions.[4][16][17][18]

Troubleshooting Workflow

start Low/No Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity solution1 Use Freshly Prepared/Activated Reagents reagent_quality->solution1 solution2 Ensure Anhydrous Conditions & Inert Atmosphere reaction_conditions->solution2 solution3 Optimize Temperature reaction_conditions->solution3 solution4 Use a More Reactive Cyclopropanating Agent substrate_reactivity->solution4

Caption: Troubleshooting workflow for low yields in Simmons-Smith reactions.

Potential Causes and Solutions

Potential Cause Recommended Solution Supporting Data/Comments
Inactive Zinc-Copper Couple Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[4] Consider using ultrasound to enhance activation.[4]The quality of the zinc-copper couple is paramount for the success of the reaction.
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[4]Impurities can quench the active carbenoid species.
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to moisture and air.[4] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[4]Water will react with the organozinc reagent.
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate.[4] However, be aware that higher temperatures can sometimes lead to side reactions.[4]A balance must be struck between reaction rate and selectivity.
Low Substrate Reactivity For less reactive, electron-deficient alkenes, consider switching to a more reactive reagent system, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[4]Electron-withdrawing groups on the alkene decrease its nucleophilicity.
Issue 2: Unwanted Ring-Opening of the Cyclopropane Ring

The high ring strain of cyclopropane (approximately 28 kcal/mol) makes it susceptible to ring-opening reactions.[2]

Common Ring-Opening Pathways

cyclopropane Cyclopropane Ring acid_catalyzed Acid-Catalyzed cyclopropane->acid_catalyzed transition_metal Transition Metal-Catalyzed cyclopropane->transition_metal nucleophilic_attack Nucleophilic Attack (with EWG) cyclopropane->nucleophilic_attack ring_opened_product Ring-Opened Product acid_catalyzed->ring_opened_product transition_metal->ring_opened_product nucleophilic_attack->ring_opened_product

Caption: Common pathways leading to cyclopropane ring-opening.

Troubleshooting Strategies

Reaction Condition Problem Solution
Acidic Protic or Lewis acids can catalyze ring-opening to form carbocation intermediates, which can then be trapped by nucleophiles.[6][9][19]- Use non-acidic catalysts or reagents. - If acidic conditions are unavoidable, use milder acids and lower temperatures. - Employ a protecting group strategy for sensitive functionalities.
Transition Metals Many transition metals (e.g., Pd, Rh, Pt) can insert into the C-C bonds of cyclopropanes, leading to metallacyclobutane intermediates and subsequent rearrangement or cycloaddition reactions.[11]- Screen for catalysts that are less prone to C-C bond activation. - Use lower catalyst loadings and temperatures. - Consider alternative synthetic routes that avoid transition metals in the presence of a cyclopropane ring.
Nucleophilic While generally stable to nucleophiles, cyclopropanes substituted with electron-withdrawing groups (donor-acceptor cyclopropanes) are susceptible to nucleophilic ring-opening.[5][8]- Avoid strong nucleophiles if your cyclopropane is activated. - If the reaction is desired, control the regioselectivity by careful choice of nucleophile and reaction conditions.

Key Experimental Protocols

Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes a standard procedure for the cyclopropanation of an alkene using a zinc-copper couple.[4]

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Cyclohexene

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, stir zinc dust with a solution of copper(I) chloride in anhydrous diethyl ether to prepare the zinc-copper couple.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether. Add a solution of cyclohexene in anhydrous diethyl ether, followed by the dropwise addition of diiodomethane.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.[4]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether.[4] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] The crude product can be purified by distillation or column chromatography.

Safety Note: Diiodomethane is a toxic and volatile liquid. Handle it in a well-ventilated fume hood.

Data Summary

Table 1: Comparison of Cyclopropanation Methods

Method Reagents Typical Yields Advantages Disadvantages
Simmons-Smith CH₂I₂ / Zn(Cu)60-90%Good functional group tolerance; stereospecific.[16][18]Requires activation of zinc; can be sensitive to moisture.[4]
Furukawa Modification CH₂I₂ / Et₂Zn70-95%More reactive than the traditional Simmons-Smith; good for less reactive alkenes.[4]Diethylzinc is pyrophoric.
Catalytic Asymmetric Diazoalkane / Chiral Catalyst80-99%High enantioselectivity.[20][21]Diazoalkanes are explosive and toxic; catalyst can be expensive.[22]
Dihalocyclopropanation Haloform / Strong Base50-80%Readily available starting materials.Limited to the synthesis of dihalocyclopropanes.[22]

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to assist researchers, scientists, and drug development professionals in their experimental work.

Amidation of the Ester Group

This section focuses on the conversion of the ethyl ester functionality of this compound into an amide.

Troubleshooting and FAQs
Question Answer
My amidation reaction is very slow or shows no conversion. What are the possible causes? - Inactive Amine: Ensure the amine is of high purity and has not degraded. - Insufficient Activation (for catalytic methods): If using a catalyst (e.g., enzymatic or Lewis acid), ensure it is active and used in the correct loading. For enzymatic reactions, the enzyme may be denatured.[1] - Steric Hindrance: Highly hindered amines will react slower. Consider increasing the reaction temperature or using a more potent catalytic system. - Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. For mechanochemical methods, ensure proper milling parameters are used.
I am observing significant side product formation. What are they and how can I minimize them? - N-Acylurea Formation (with coupling reagents): When using coupling reagents like EDC, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction. - Epimerization: For chiral substrates, harsh basic or acidic conditions can lead to loss of stereochemical integrity. Using milder conditions, such as enzymatic or mechanochemical methods, can prevent this. - Reaction with the Hydroxyl Group: While less reactive, the primary alcohol can potentially compete with the amine nucleophile under certain conditions. Protecting the hydroxyl group may be necessary for challenging substrates or if high selectivity is required.
How can I improve the yield of my amidation reaction? - Optimize Reaction Temperature: For enzymatic amidations, temperatures around 60°C have been shown to give excellent conversions. Higher temperatures can lead to enzyme denaturation.[1] - Water Removal: The formation of an amide bond releases water. For equilibrium-limited reactions, removing water using molecular sieves or a Dean-Stark apparatus can drive the reaction to completion.[2] - Choice of Catalyst/Method: For thermally sensitive substrates, consider enzymatic or mechanochemical methods which often proceed under milder conditions and can provide high yields.[1][3] For direct thermal condensation, high temperatures (>160°C) are typically required.[2]
Data Presentation: Amidation Reaction Conditions
Method Amine Catalyst/Reagent Solvent Temperature (°C) Time Yield (%)
Enzymatic [1]Primary & Secondary AminesCandida antarctica lipase B (CALB)Cyclopentyl methyl ether (CPME)6090 min>90
Mechanochemical [3][4][5]Primary & Secondary AminesPotassium tert-butoxide (KOtBu)Solvent-free (Ball milling)Room Temperature1-2 hours70-95
Lewis Acid Catalyzed [2]Primary & Secondary AminesFeCl₃Toluene14016 hoursGood to Excellent
Experimental Protocol: Enzymatic Amidation
  • To a vial, add this compound (1 equivalent) and the desired amine (1-1.2 equivalents).

  • Add cyclopentyl methyl ether (CPME) as the solvent.

  • Add Candida antarctica lipase B (CALB) (typically 5-10% w/w of the limiting reagent) and 3 Å molecular sieves.[1]

  • Seal the vial and place it in a shaker incubator at 60°C for 90 minutes.[1]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, filter off the enzyme and molecular sieves.

  • Remove the solvent under reduced pressure to obtain the crude amide product.

  • Purify by column chromatography if necessary.

Workflow Diagram: Amidation

G Amidation Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Reaction Mixture A->F B Amine B->F C Catalyst (e.g., CALB) C->F D Solvent (e.g., CPME) D->F E Heat (e.g., 60°C) E->F G Work-up (Filtration, Solvent Removal) F->G Reaction Completion H Purification (Chromatography) G->H I Final Amide Product H->I G Competing Pathways in Williamson Ether Synthesis cluster_products Products Start Alkoxide + Alkyl Halide SN2 SN2 Pathway (Nucleophilic Attack) Start->SN2 E2 E2 Pathway (Base Abstraction) Start->E2 Ether Desired Ether Product SN2->Ether note1 Favored by: - Primary Alkyl Halides - Less Hindered Alkoxides SN2->note1 Alkene Alkene Side-Product E2->Alkene note2 Favored by: - Secondary/Tertiary Alkyl Halides - Bulky Alkoxides/Bases E2->note2 G Ester Hydrolysis Workflow Start This compound Reaction Base-Catalyzed Hydrolysis (e.g., NaOH, EtOH/H₂O) Start->Reaction Intermediate Carboxylate Salt in Solution Reaction->Intermediate Workup1 Acidification (e.g., HCl) Intermediate->Workup1 Workup2 Extraction Workup1->Workup2 Purification Drying and Solvent Removal Workup2->Purification End Final Carboxylic Acid Product Purification->End G Ester Reduction Workflow Start This compound Reaction Catalytic Hydrogenation (e.g., ZnO, H₂, High P/T) Start->Reaction Workup Catalyst Filtration Solvent Removal Reaction->Workup End Final Diol Product Workup->End

References

Technical Support Center: Purification of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via sodium borohydride reduction of ethyl 2-formylcyclopropanecarboxylate?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Material: Ethyl 2-formylcyclopropanecarboxylate may remain if the reduction is incomplete.

  • Borate Esters: Byproducts from the reaction of sodium borohydride with the alcohol product and solvent (e.g., ethanol). These are typically removed during the aqueous workup.

  • Over-reduction Products: While less common with sodium borohydride, prolonged reaction times or harsh conditions could potentially lead to the reduction of the ester functionality, although this is generally slow.[1]

  • Ring-Opened Byproducts: If the cyclopropane ring is unstable under the reaction or workup conditions, ring-opened products may form.

  • Solvent and Reagent Residues: Residual solvents used in the reaction and workup (e.g., ethanol, dichloromethane, ethyl acetate) and any remaining quenching agents.

Q2: My crude product is a light-yellow oil. Is further purification necessary?

A2: The necessity of further purification depends on the requirements of your subsequent experimental steps. For some applications, the crude product, obtained after a standard aqueous workup, may be of sufficient purity.[2] However, for applications in drug development and other sensitive research areas, achieving high purity is crucial, and further purification is recommended.

Q3: What are the recommended methods for purifying this compound?

A3: The two primary methods for purifying this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.

Troubleshooting Guides

Flash Column Chromatography

Q4: I am having trouble separating my product from a closely eluting impurity using flash chromatography. What can I do?

A4: If you are experiencing co-elution, consider the following troubleshooting steps:

  • Optimize the Solvent System: A common eluent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3]

    • Fine-tune the Gradient: If using a gradient, make it shallower to increase the separation between closely eluting spots.

    • Try a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, consider alternatives. For polar compounds, a dichloromethane/methanol system can be effective.[3]

  • Column Parameters:

    • Use a Longer Column: A longer column provides more surface area for interaction and can improve separation.

    • Decrease the Particle Size of the Silica Gel: Smaller particles can lead to better resolution.

  • Loading Technique:

    • Dry Loading: If your compound is not very soluble in the initial eluent, dry loading onto silica gel can result in a tighter band and better separation.[3]

Q5: My product is streaking on the TLC plate and the column. How can I resolve this?

A5: Streaking is often an indication of interactions between your compound and the stationary phase, or overloading.

  • For Basic Compounds: If your compound has basic functionalities, adding a small amount of a volatile base like triethylamine (0.1-1%) to your eluent can neutralize acidic sites on the silica gel and improve peak shape.

  • For Acidic Compounds: For acidic compounds, adding a small amount of a volatile acid like acetic acid (0.1-1%) can help. Be cautious during solvent removal, as the acid will concentrate.[3]

  • Reduce the Sample Load: Overloading the column is a common cause of streaking. Try using less crude material.

Experimental Protocols

Flash Column Chromatography Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Materials and Equipment:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)
  • Hexanes (or heptane)
  • Ethyl acetate
  • Glass column with stopcock
  • Collection tubes
  • TLC plates, chamber, and developing stains (e.g., potassium permanganate)
  • Rotary evaporator

2. Procedure:

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC using different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to determine the optimal eluent system. The ideal system should give your product an Rf value of approximately 0.2-0.4.[3]
  • Column Packing:
  • Secure the column vertically.
  • Add a small plug of cotton or glass wool at the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing.
  • Add a layer of sand on top of the silica gel.
  • Sample Loading:
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Carefully apply the sample to the top of the silica gel.
  • Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the column.
  • Elution:
  • Carefully add the eluent to the column.
  • Begin elution with the determined solvent system, collecting fractions.
  • If a gradient is needed, gradually increase the proportion of the more polar solvent (ethyl acetate).
  • Fraction Analysis:
  • Monitor the fractions by TLC.
  • Combine the fractions containing the pure product.
  • Solvent Removal:
  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient
Initial Eluent 95:5 to 90:10 Hexanes:Ethyl Acetate
Final Eluent 70:30 to 50:50 Hexanes:Ethyl Acetate
Expected Purity >98% (by GC or NMR)
Expected Yield 70-90% (from chromatography step)
Recrystallization Protocol

This protocol is a starting point for developing a recrystallization procedure. The ideal solvent system and conditions will depend on the specific impurities present.

1. Materials and Equipment:

  • Crude this compound
  • Ethanol
  • Water
  • Erlenmeyer flask
  • Hot plate/stirrer
  • Büchner funnel and filter flask
  • Vacuum source

2. Procedure:

  • Solvent Screening (Small Scale):
  • In a small test tube, attempt to dissolve a small amount of the crude product in a minimal amount of hot ethanol.
  • If it dissolves completely, add hot water dropwise until the solution becomes cloudy (the cloud point).
  • Add a few drops of hot ethanol to redissolve the precipitate.
  • Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
  • Recrystallization (Larger Scale):
  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of hot ethanol to dissolve the solid.
  • While hot, add water dropwise until the solution remains slightly cloudy.
  • Add a few more drops of hot ethanol to clarify the solution.
  • Remove the flask from the heat and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.
  • Isolation and Drying:
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of a cold ethanol/water mixture.
  • Dry the crystals under vacuum.

Parameter Recommendation
Solvent System Ethanol/Water
Procedure Dissolve in minimal hot ethanol, add hot water to cloud point, clarify with a few drops of hot ethanol, cool slowly.
Expected Purity >99% (by GC or NMR)
Expected Yield 60-85% (from recrystallization step)

Visualizing the Workflow

PurificationWorkflow Crude Crude Product (Light-Yellow Oil) TLC TLC Analysis (Hexanes:EtOAc) Crude->TLC Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization If Solidifiable Decision Purity Sufficient? TLC->Decision Chromatography Flash Column Chromatography Decision->Chromatography No FurtherUse Direct Use in Next Step Decision->FurtherUse Yes PureProduct Pure Product (>98%) Chromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Low Purity after Initial Purification Identify Identify Impurities (NMR, GC-MS) Start->Identify Unreacted Unreacted Starting Material? Identify->Unreacted Borate Borate Byproducts? Identify->Borate Other Other Impurities? Identify->Other OptimizeChrom Optimize Chromatography (Gradient, Solvent System) Unreacted->OptimizeChrom Yes OptimizeWorkup Improve Aqueous Workup Borate->OptimizeWorkup Yes Other->OptimizeChrom Yes ConsiderRecryst Consider Recrystallization Other->ConsiderRecryst Yes Pure Purity Improved OptimizeChrom->Pure OptimizeWorkup->Pure ConsiderRecryst->Pure

Caption: Troubleshooting logic for addressing low purity issues.

References

Stability issues of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to hydrolysis compared to other esters?

A1: this compound, as a cyclopropanecarboxylic acid ester, exhibits significantly enhanced stability under both acidic and basic hydrolytic conditions compared to many other esters. For instance, studies have shown that cyclopropane-containing esters have a considerably longer half-life than structurally similar non-cyclopropyl esters.[1] This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[1]

Q2: What are the expected degradation products of this compound under acidic or basic conditions?

A2: Under prolonged exposure to harsh acidic or basic conditions, the primary degradation pathway for this compound is the hydrolysis of the ester bond. This reaction will yield 2-(hydroxymethyl)cyclopropanecarboxylic acid and ethanol.

Q3: What are the typical conditions for acid-catalyzed hydrolysis of this compound?

A3: Acid-catalyzed hydrolysis is generally a slow process for this compound due to the stability of the cyclopropyl ester. If hydrolysis is desired, it would typically require heating under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. However, for routine experimental work not aimed at degradation, exposure to mild acidic conditions at room temperature is unlikely to cause significant degradation.

Q4: What are the typical conditions for base-catalyzed hydrolysis (saponification) of this compound?

A4: Base-catalyzed hydrolysis, or saponification, is also slower for this compound compared to other esters. To achieve hydrolysis, heating under reflux with a dilute alkali solution, such as sodium hydroxide, is typically required. Under these conditions, the reaction is generally irreversible and will produce the salt of the carboxylic acid (e.g., sodium 2-(hydroxymethyl)cyclopropanecarboxylate) and ethanol.

Q5: I am observing unexpected peaks in my chromatogram after exposing my sample to acidic/basic solutions. What could they be?

A5: While the primary degradation products are the corresponding carboxylic acid and ethanol, the presence of other impurities in your starting material or reagents could lead to side reactions. It is also possible that under very harsh conditions, secondary degradation of the primary products could occur. We recommend running a forced degradation study on a pure sample of this compound to identify potential degradation products specific to your experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound purity over time in acidic or basic solution. Hydrolysis of the ester bond.Due to the enhanced stability of the cyclopropyl ester, significant degradation at room temperature is unexpected unless exposed to strong acids or bases for an extended period. For storage, it is recommended to keep solutions at a neutral pH and at low temperatures (2-8°C). If your process requires acidic or basic conditions, minimize the exposure time and temperature.
Inconsistent reaction yields when using the compound in acidic or basic media. Partial degradation of the starting material.Confirm the purity of your this compound before use. If the compound has been stored under non-ideal conditions, its purity may be compromised. Consider re-purifying the material if necessary. When setting up reactions, add the compound at a stage where it will be exposed to harsh pH conditions for the shortest possible duration.
Formation of an unknown impurity during workup with acidic or basic washes. Degradation during the extraction/washing steps.Use dilute acidic or basic solutions for washing and perform the extractions quickly and at a low temperature. If possible, use buffered solutions to maintain a more controlled pH. Analyze a sample of the organic layer before and after washing to monitor for degradation.

Data on Hydrolytic Stability

CompoundpHTemperature (°C)Half-life (h)
Valacyclovir Analogue640>300[1]
Valacyclovir64069.7[1]

This data underscores the general principle of enhanced stability for cyclopropanecarboxylic acid esters.

Experimental Protocols

Forced Degradation Study Protocol (General)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3][4]

1. Acidic Hydrolysis:

  • Objective: To assess degradation under acidic conditions.

  • Procedure:

    • Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a solution of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

    • Analyze the samples by a stability-indicating method (e.g., HPLC) to quantify the remaining parent compound and detect any degradation products.

2. Basic Hydrolysis:

  • Objective: To assess degradation under basic conditions.

  • Procedure:

    • Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a solution of 0.1 N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

    • Analyze the samples by HPLC.

Visualizations

Logical Workflow for Stability Troubleshooting

Troubleshooting Workflow for Stability Issues A Unexpected Result Observed (e.g., low yield, impurity) B Was the compound exposed to acidic or basic conditions? A->B D Yes B->D Yes E No B->E No C Check for other potential causes: - Reagent purity - Temperature excursions - Oxidative stress F Suspect Hydrolytic Degradation D->F E->C G Review experimental conditions: - pH of solutions - Duration of exposure - Temperature F->G I Analyze for Expected Degradants: - 2-(hydroxymethyl)cyclopropanecarboxylic acid - Ethanol F->I H Optimize Protocol: - Minimize exposure time - Use milder pH conditions - Reduce temperature G->H J Problem Resolved H->J

Caption: A logical workflow to troubleshoot unexpected experimental results that may be related to the stability of this compound.

General Ester Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis

Acid-Catalyzed Ester Hydrolysis Ester Ester (RCOOR') ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O ProtonatedAcid Protonated Carboxylic Acid TetrahedralIntermediate->ProtonatedAcid - R'OH Alcohol Alcohol (R'OH) CarboxylicAcid Carboxylic Acid (RCOOH) ProtonatedAcid->CarboxylicAcid - H+

Caption: A simplified diagram illustrating the general mechanism for acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Base-Catalyzed Ester Hydrolysis Ester Ester (RCOOR') TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH- CarboxylicAcid Carboxylic Acid (RCOOH) TetrahedralIntermediate->CarboxylicAcid - R'O- Alcohol Alcohol (R'OH) Carboxylate Carboxylate Ion (RCOO-) CarboxylicAcid->Carboxylate + OH-

Caption: A simplified diagram illustrating the general mechanism for base-catalyzed ester hydrolysis (saponification).

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate characterization of pharmaceutical intermediates is fundamental to drug discovery and development. Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients, requires precise analytical verification to ensure identity, purity, and quality. This guide provides a comparative overview of the primary analytical methods for its characterization, complete with experimental protocols and predicted quantitative data.

The molecular structure of this compound (Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ) contains several key features amenable to spectroscopic and chromatographic analysis: an ethyl ester group, a cyclopropane ring, and a primary alcohol.[1]

Comparative Summary of Analytical Techniques

The selection of an analytical method is contingent on the specific information required. The following table summarizes the utility of various techniques in the characterization of this compound.

Analytical Technique Information Provided Key Quantitative Data Primary Use
¹H NMR Spectroscopy Precise proton environment, structural connectivity, stereochemistryChemical Shift (δ), Coupling Constant (J), IntegrationStructural Elucidation
¹³C NMR Spectroscopy Number and type of unique carbon atomsChemical Shift (δ)Structural Confirmation
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patternsMass-to-charge ratio (m/z)Molecular Weight Verification & Structural Clues
Infrared (IR) Spectroscopy Presence of specific functional groupsWavenumber (cm⁻¹)Functional Group Identification
Gas Chromatography (GC) Purity assessment, separation of volatile componentsRetention Time (Rt), Peak Area (%)Purity & Quantitative Analysis
HPLC Purity assessment, separation of non-volatile componentsRetention Time (Rt), Peak Area (%)Purity & Quantitative Analysis

Detailed Analytical Methodologies & Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules by mapping the carbon and hydrogen framework.

Predicted ¹H and ¹³C NMR Data

The following data are predicted based on the known structure and general chemical shift principles.[2]

¹H NMR (Predicted) Assignment ¹³C NMR (Predicted) Assignment
~ 4.1 ppm (q, 2H)-O-CH₂ -CH₃~ 173 ppmC =O (Ester)
~ 3.5 ppm (d, 2H)-CH₂ -OH~ 65 ppm-CH₂ -OH
~ 1.8 ppm (m, 1H)CH -CH₂OH~ 60 ppm-O-CH₂ -CH₃
~ 1.5 ppm (m, 1H)CH -C=O~ 25 ppmCH -CH₂OH
~ 1.2 ppm (t, 3H)-O-CH₂-CH₃ ~ 20 ppmCH -C=O
~ 0.9 ppm (m, 2H)Cyclopropane -CH₂ -~ 15 ppm-O-CH₂-CH₃
Variable ppm (br s, 1H)-CH₂-OH ~ 12 ppmCyclopropane -CH₂ -

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Parameters: Use proton decoupling to obtain singlet peaks for each unique carbon. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and is used to deduce the elemental composition and structural fragments. It is often coupled with Gas Chromatography (GC-MS) for simultaneous separation and identification.

Predicted Mass Spectrometry Data

Technique Ion Predicted m/z Interpretation
Electrospray (ESI+)[M+H]⁺145.08Protonated molecular ion
Electrospray (ESI+)[M+Na]⁺167.06Sodium adduct
Electron Ionization (EI)[M]⁺˙144.08Molecular ion
Electron Ionization (EI)Fragment113.06Loss of -CH₂OH (31 Da)
Electron Ionization (EI)Fragment99.08Loss of -OCH₂CH₃ (45 Da)
Electron Ionization (EI)Fragment69.03Cyclopropane-related fragment

Experimental Protocol: GC-MS Analysis [3][4]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • GC Parameters:

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the corresponding mass spectrum to confirm the molecular ion and evaluate fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule.

Predicted Infrared (IR) Absorption Data

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3400 (broad)O-H stretchAlcohol
~ 2980-2850C-H stretchAliphatic (CH, CH₂, CH₃)
~ 1725 (strong)C=O stretchEster
~ 1180C-O stretchEster
~ 1050C-O stretchPrimary Alcohol

Experimental Protocol: FTIR Analysis

  • Sample Preparation: As the compound is likely an oil, it can be analyzed neat. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Spectrum: Place the prepared salt plates in the spectrometer's sample holder.

  • Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the principal absorption peaks and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for determining the purity of a compound and for quantitative analysis. Given the polar nature of the hydroxyl group, reversed-phase HPLC is the most suitable method.[5][6]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of HPLC-grade water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). A typical starting point could be 60:40 Water:ACN.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

  • Detection: The compound lacks a strong chromophore, so UV detection at a low wavelength (e.g., 205-210 nm) is required. For higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualized Workflows and Logic

The following diagrams illustrate the logical flow of characterization and method selection.

cluster_workflow Figure 1. General Analytical Workflow Sample Sample of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate Purity_Check Initial Purity Screen (e.g., GC or TLC) Sample->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation MS Mass Spectrometry (Verify Molecular Weight) Structure_Elucidation->MS IR FTIR Spectroscopy (Confirm Functional Groups) Structure_Elucidation->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY) (Determine Full Structure) Structure_Elucidation->NMR Data_Integration Integrate Spectroscopic Data (Confirm Structure) MS->Data_Integration IR->Data_Integration NMR->Data_Integration Final_Purity Final Purity Assessment (HPLC or GC) Data_Integration->Final_Purity Report Generate Certificate of Analysis (CoA) Final_Purity->Report

Caption: General workflow for the complete characterization of a synthesized compound.

cluster_decision Figure 2. Method Selection Guide Start What information is required? Use_MS Use Mass Spectrometry (MS) Start->Use_MS Molecular Weight? Use_IR Use Infrared (IR) Spectroscopy Start->Use_IR Functional Groups? Use_NMR Use NMR Spectroscopy Start->Use_NMR Atom Connectivity & 3D Structure? Use_Chroma Use Chromatography (HPLC/GC) Start->Use_Chroma Purity / Quantity?

Caption: Decision tree for selecting an appropriate analytical method based on the desired information.

References

A Comparative Analysis of Cis and Trans Isomers of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the stereoisomers of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, presenting a comparative analysis of their physicochemical properties, stereoselective synthesis, and potential biological relevance. This guide aims to provide researchers, scientists, and drug development professionals with the necessary data to evaluate and select the appropriate isomer for their research.

The subtle yet significant differences in the three-dimensional arrangement of atoms in stereoisomers can lead to vastly different physical, chemical, and biological properties. In the realm of drug discovery and development, the choice between cis and trans isomers can be a critical determinant of a compound's efficacy, stability, and safety profile. This guide focuses on the cis and trans isomers of this compound, a disubstituted cyclopropane derivative with potential applications as a versatile building block in medicinal chemistry.

Physicochemical Properties: A Tale of Two Isomers

Below is a summary of computed and available data for the isomers:

PropertyCis IsomerTrans Isomer
Molecular Formula C₇H₁₂O₃C₇H₁₂O₃
Molecular Weight 144.17 g/mol 144.17 g/mol
CAS Number 84673-56-340427-14-3
Predicted Boiling Point 205.9±13.0 °CNot available
Predicted Density 1.144±0.06 g/cm³Not available
Predicted pKa 15.10±0.10Not available
Appearance Colorless to yellow liquidLight-yellow oil[2]

Note: Predicted values are computationally generated and may differ from experimental values.

Stereoselective Synthesis: Crafting the Desired Isomer

The ability to selectively synthesize either the cis or trans isomer is crucial for targeted research and development. The stereochemical outcome of the synthesis of this compound is largely dependent on the stereochemistry of the starting materials and the reaction conditions employed.

Synthesis of trans-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

A common route to the trans isomer involves the stereoselective reduction of the corresponding trans-aldehyde.

Experimental Protocol:

  • Starting Material: Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (trans isomer).

  • Reaction: To a solution of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (1.0 eq) in anhydrous ethanol, sodium borohydride (1.5 eq) is added portion-wise at room temperature under anhydrous conditions.

  • Work-up: The reaction mixture is stirred for several hours, followed by quenching with a phosphate buffer solution (pH 7). The ethanol is removed under reduced pressure, and the aqueous phase is extracted with dichloromethane.

  • Purification: The combined organic phases are washed, dried, and concentrated to yield trans-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate as a light-yellow oil.[2]

Diagram of the Synthetic Pathway for the Trans Isomer:

G start Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate reagent Sodium Borohydride (NaBH4) in Ethanol start->reagent Reduction product trans-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate reagent->product

Caption: Synthesis of the trans isomer via reduction.

Synthesis of cis-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

While a specific, detailed experimental protocol for the stereoselective synthesis of the cis isomer is not as commonly documented, its synthesis would likely start from a cis-disubstituted cyclopropane precursor. For instance, the reduction of cis-ethyl 2-formylcyclopropanecarboxylate would be expected to yield the cis-alcohol. The synthesis of the cis-aldehyde precursor is a key step in obtaining the final cis product.

Conceptual Workflow for Cis Isomer Synthesis:

G cluster_0 Synthesis of Cis Precursor cluster_1 Final Reduction Step start cis-Disubstituted Cyclopropane intermediate cis-Ethyl 2-formylcyclopropanecarboxylate start->intermediate Functional Group Transformation reagent Reducing Agent (e.g., NaBH4) intermediate->reagent Stereoselective Reduction product cis-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate reagent->product

Caption: Conceptual workflow for cis isomer synthesis.

Biological Activity: The Impact of Stereochemistry

The biological activity of cyclopropane-containing molecules is an area of active research, with many derivatives exhibiting a range of pharmacological effects. The rigid structure of the cyclopropane ring can serve as a valuable scaffold in drug design, helping to lock in a specific conformation for optimal interaction with a biological target.

While no specific biological activity data for the individual cis and trans isomers of this compound has been found, it is well-established that stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules such as enzymes and receptors. Therefore, it is highly probable that the cis and trans isomers will exhibit different biological activities. For instance, one isomer may bind to a target receptor with higher affinity than the other, leading to a more potent therapeutic effect. Conversely, one isomer might be more susceptible to metabolic degradation, affecting its pharmacokinetic profile.

Logical Relationship of Stereochemistry to Biological Activity:

G cluster_0 Molecular Isomers cluster_1 Biological System cluster_2 Biological Response cis cis-Isomer receptor Receptor/Enzyme (Chiral Environment) cis->receptor Interaction trans trans-Isomer trans->receptor Interaction activity_cis Specific Biological Activity A receptor->activity_cis activity_trans Different or No Biological Activity B receptor->activity_trans

Caption: Influence of stereoisomerism on biological activity.

Conclusion

The cis and trans isomers of this compound represent distinct chemical entities with likely differences in their physicochemical and biological properties. While the trans isomer is generally predicted to be more stable and has a more clearly documented synthetic route, the selective synthesis of the cis isomer is also conceptually feasible. For researchers in drug development, the choice between these isomers is not trivial. A thorough evaluation of both isomers, including the experimental determination of their properties and biological activities, is essential for advancing any potential therapeutic application. This guide provides a foundational understanding to aid in this critical decision-making process.

References

Comparative Analysis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate and Related Esters: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the biological activity of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate and its ester analogues. While the cyclopropane motif is a recognized pharmacophore in various bioactive molecules, specific data for the target compound and its simple alkyl ester derivatives remains scarce. This guide summarizes the available information on related cyclopropane-containing compounds to provide a contextual understanding of their potential biological relevance.

Currently, there are no publicly available quantitative data from head-to-head experimental studies comparing the biological effects of this compound with other esters such as methyl or propyl 2-(hydroxymethyl)cyclopropanecarboxylate. The following sections present information on the biological activities of more complex molecules containing a cyclopropanecarboxylate ester moiety, which may offer insights into the potential structure-activity relationships of this class of compounds.

Insecticidal Activity of Pyrethroid Esters

A significant area where cyclopropanecarboxylate esters demonstrate potent biological activity is in the field of insecticides. Pyrethroids, a major class of synthetic insecticides, are esters of 2,2-dimethyl-3-(substituted)cyclopropanecarboxylic acid. For instance, (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate has been shown to be highly effective against various insect species.

Experimental Data on a Pyrethroid Analogue
CompoundTarget SpeciesActivity
(1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylateAedes aegypti (Yellow fever mosquito)100% mortality
Culex quinquefasciatus (House mosquito)100% mortality
Musca domestica (Housefly)100% mortality
Blattella germanica (Cockroach)Complete knockdown within 15 minutes

This data highlights that the ester and the substituents on the cyclopropane ring are critical for potent insecticidal activity. The specific nature of the alcohol portion of the ester (in this case, a tetrafluorobenzyl alcohol) plays a crucial role in the molecule's efficacy.

Experimental Protocols: Insecticidal Bioassays

The insecticidal activity of pyrethroid esters is typically evaluated through standardized bioassays. A general workflow for such an experiment is outlined below.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Compound_Prep Compound Dilution Topical_App Topical Application Compound_Prep->Topical_App Treated_Surface Treated Surface Exposure Compound_Prep->Treated_Surface Insect_Prep Insect Rearing Insect_Prep->Topical_App Insect_Prep->Treated_Surface Mortality_Count Mortality Assessment Topical_App->Mortality_Count Knockdown_Time Knockdown Time Recording Treated_Surface->Knockdown_Time

Generalized workflow for insecticidal bioassays.

Methodology:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as acetone, to prepare a range of concentrations.

  • Insect Rearing: The target insect species are reared under controlled laboratory conditions to ensure uniformity in age and developmental stage.

  • Exposure:

    • Topical Application: A precise volume of the compound solution is applied directly to the dorsal thorax of individual insects using a micro-applicator.

    • Treated Surface Exposure: A defined surface area (e.g., a glass petri dish or filter paper) is treated with the compound solution, and insects are exposed to this surface.

  • Assessment:

    • Mortality: The number of dead insects is recorded at specific time points (e.g., 24, 48 hours) post-exposure.

    • Knockdown: The time taken for insects to become moribund (unable to move in a coordinated manner) is recorded.

Other Biological Activities of Cyclopropane Derivatives

While direct data on the target molecule is lacking, other studies have explored the biological potential of various cyclopropane-containing molecules:

  • Enzyme Inhibition: Certain bromophenol derivatives featuring a cyclopropyl moiety have been identified as effective inhibitors of carbonic anhydrase and acetylcholinesterase, with Ki values in the nanomolar range.

  • Splicing Inhibition: A cyclopropane derivative of Spliceostatin A has demonstrated potent inhibition of the spliceosome, an essential cellular machinery for gene expression, with activity comparable to the parent natural product.[1]

  • Estrogen Receptor Modulation: Cyclopropyl analogues of stilbene have been synthesized and shown to act as subtype-selective ligands for the estrogen receptor alpha (ERα).[2] These compounds exhibited lower binding affinity but higher selectivity for ERα compared to stilbene analogues like tamoxifen.[2]

The signaling pathway for estrogen receptor modulation is a well-characterized process.

estrogen_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) cluster_nucleus cluster_nucleus ER->cluster_nucleus Translocation Ligand Cyclopropane Analogue Ligand->ER Binding ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation cluster_nucleus->ERE Dimerization & Binding

Simplified estrogen receptor signaling pathway.

Pathway Description:

  • Binding: The cyclopropane analogue, acting as a ligand, enters the target cell and binds to the estrogen receptor (ER) in the cytoplasm.

  • Translocation: Upon ligand binding, the ER undergoes a conformational change and translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs).

  • Gene Transcription: The binding of the ER dimer to the ERE recruits co-activator proteins, initiating the transcription of target genes.

Conclusion

The available scientific literature does not currently provide sufficient data to conduct a direct comparative analysis of the biological activity of this compound and its other ester analogues. While the broader class of cyclopropanecarboxylate esters, particularly the pyrethroids, exhibits significant insecticidal activity, this is highly dependent on the overall molecular structure. Other complex cyclopropane derivatives have shown promise in diverse therapeutic areas, including enzyme inhibition and receptor modulation. Future research focusing on the systematic evaluation of simple alkyl esters of 2-(hydroxymethyl)cyclopropanecarboxylate is necessary to elucidate their specific biological activities and establish a clear structure-activity relationship. Such studies would be invaluable for researchers and drug development professionals interested in harnessing the potential of the cyclopropane scaffold.

References

A Comparative Spectral Analysis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate and its synthetic precursors, ethyl acrylate and ethyl diazoacetate.

This guide provides a comprehensive comparison of the spectral data for this compound, a valuable building block in organic synthesis, and its readily available precursors. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, purity assessment, and structural confirmation during the synthesis of more complex molecules. This document presents a summary of their key spectral data (NMR, IR, and Mass Spectrometry), detailed experimental protocols for their synthesis and analysis, and a visual representation of the synthetic pathway.

Spectral Data Comparison

The following table summarizes the key spectral data for this compound and its precursors. These values are essential for distinguishing the product from the starting materials and any intermediates.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
Ethyl Acrylate 1.20 (t, 3H), 4.18 (q, 2H), 5.78 (d, 1H), 6.09 (dd, 1H), 6.37 (d, 1H)[1]13.8, 60.2, 128.6, 130.1, 165.8[1]~3000 (C-H), 1730 (C=O), 1635 (C=C), 1180 (C-O)100 (M+), 85, 72, 55
Ethyl Diazoacetate 1.29 (t, 3H), 4.22 (q, 2H), 4.75 (s, 1H)14.2, 45.9, 60.9, 166.5~2980 (C-H), 2110 (N₂), 1690 (C=O), 1370 (C-N)114 (M+), 86, 70, 59, 43
Ethyl 2-formylcyclopropanecarboxylate 1.25 (t, 3H), 1.40-1.60 (m, 2H), 2.10-2.20 (m, 1H), 2.45-2.55 (m, 1H), 4.15 (q, 2H), 9.50 (d, 1H)14.1, 19.5, 25.8, 35.2, 60.8, 172.1, 200.5~2980 (C-H), 2720 (aldehyde C-H), 1725 (ester C=O), 1705 (aldehyde C=O)142 (M+), 113, 97, 69, 41
This compound 0.80-1.00 (m, 2H), 1.25 (t, 3H), 1.40-1.60 (m, 1H), 1.70-1.85 (m, 1H), 3.50-3.70 (m, 2H), 4.12 (q, 2H)11.5, 14.2, 20.8, 25.1, 60.5, 64.2, 173.5~3400 (O-H), ~2980 (C-H), 1720 (C=O), 1180 (C-O)145 [M+H]+[2]

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis are provided below.

Synthesis of this compound

This synthesis can be achieved through a two-step process involving the cyclopropanation of ethyl acrylate followed by reduction of the formyl group.

Step 1: Synthesis of Ethyl 2-formylcyclopropanecarboxylate

This reaction involves the catalyzed reaction of ethyl acrylate with a diazo compound. A common method involves the reaction between acrolein and ethyl diazoacetate.[3]

  • Materials: Ethyl acrylate, ethyl diazoacetate, suitable catalyst (e.g., a rhodium(II) complex), dichloromethane.

  • Procedure: To a solution of the catalyst in dichloromethane, a mixture of ethyl acrylate and ethyl diazoacetate is added dropwise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield ethyl 2-formylcyclopropanecarboxylate.

Step 2: Reduction to this compound

The formyl group of the intermediate is then reduced to a hydroxymethyl group.

  • Materials: Ethyl 2-formylcyclopropanecarboxylate, sodium borohydride, ethanol.

  • Procedure: Ethyl 2-formylcyclopropanecarboxylate is dissolved in ethanol. Sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield this compound.[2]

Spectral Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, typically using electron ionization (EI) or electrospray ionization (ESI).

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from the precursors to the final product.

Synthesis_Pathway Synthesis of this compound Ethyl Acrylate Ethyl Acrylate Ethyl 2-formylcyclopropanecarboxylate Ethyl 2-formylcyclopropanecarboxylate Ethyl Acrylate->Ethyl 2-formylcyclopropanecarboxylate Cyclopropanation Ethyl Diazoacetate Ethyl Diazoacetate Ethyl Diazoacetate->Ethyl 2-formylcyclopropanecarboxylate This compound This compound Ethyl 2-formylcyclopropanecarboxylate->this compound Reduction (e.g., NaBH4)

Caption: Synthetic pathway for this compound.

References

A Comparative Guide to the Synthesis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate: A Traditional vs. Novel Chemoenzymatic Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and stereoselective production of key building blocks is of paramount importance. Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a valuable chiral intermediate, and its synthesis has been approached through various methodologies. This guide provides a detailed comparison of a traditional chemical reduction route and a novel, proposed chemoenzymatic pathway, offering researchers and drug development professionals a comprehensive overview of these synthetic strategies.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the traditional and a proposed new chemoenzymatic synthetic route for this compound.

ParameterTraditional Route: Sodium Borohydride ReductionNew Route: Chemoenzymatic Synthesis
Starting Material Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylateEthyl acrylate, Ethyl diazoacetate
Key Reagents Sodium borohydride, EthanolEngineered Cytochrome P450/Myoglobin, Glucose, NADP⁺, Glucose Dehydrogenase
Yield ~68%Potentially >90%
Stereoselectivity Dependent on substrate stereochemistryHigh enantio- and diastereoselectivity
Reaction Conditions Room temperature, atmospheric pressureAmbient temperature and pressure, aqueous buffer
Solvent Ethanol, DichloromethaneAqueous buffer
Environmental Impact Use of organic solvents and a reducing agentGreener, water-based system, biodegradable catalyst
Scalability Well-established and scalablePotentially scalable with bioreactor technology

Synthetic Pathways

Traditional Route: Sodium Borohydride Reduction

The established method for the synthesis of this compound involves the reduction of the corresponding aldehyde. This straightforward approach is reliable but is contingent on the availability and stereochemistry of the starting aldehyde.

Traditional_Route A Ethyl rel-(1R,2R)-2- formylcyclopropanecarboxylate B Ethyl 2-(hydroxymethyl)- cyclopropanecarboxylate A->B NaBH4, Ethanol

Traditional synthesis of this compound.
New Route: Proposed Chemoenzymatic Synthesis

Recent advancements in biocatalysis offer a promising alternative for the synthesis of chiral cyclopropanes.[1][2][3] An engineered enzyme, such as a cytochrome P450 variant or an engineered myoglobin, can catalyze the asymmetric cyclopropanation of an alkene with a diazoester.[1][4] This proposed route offers high stereoselectivity and operates under environmentally benign conditions.

New_Route cluster_0 Whole-Cell Biocatalysis A Ethyl acrylate C Engineered Enzyme (e.g., P450 variant) A->C B Ethyl diazoacetate B->C D Ethyl 2-(hydroxymethyl)- cyclopropanecarboxylate C->D NADP(H) regeneration system (Glucose, GDH)

References

Comparative study of different reducing agents for ethyl 2-formylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective transformation of functional groups is a cornerstone of molecular synthesis. This guide provides a comparative study of various reducing agents for the chemoselective and stereoselective reduction of ethyl 2-formylcyclopropanecarboxylate, a bifunctional molecule with significant potential in the synthesis of complex organic scaffolds.

The reduction of ethyl 2-formylcyclopropanecarboxylate presents a classic challenge in organic synthesis: the selective reduction of an aldehyde in the presence of a less reactive ester. The choice of reducing agent is paramount to achieving the desired product, either the corresponding alcohol-ester or the diol, with high yield and stereocontrol. This guide summarizes experimental data for common hydride reducing agents and catalytic hydrogenation, offering insights into their performance and providing detailed experimental protocols.

Performance Comparison of Reducing Agents

The selection of an appropriate reducing agent dictates the outcome of the reduction of ethyl 2-formylcyclopropanecarboxylate. The primary considerations are chemoselectivity (aldehyde vs. ester reduction) and diastereoselectivity (the stereochemical orientation of the newly formed hydroxyl group relative to the ester group on the cyclopropane ring).

Reducing AgentProductYield (%)Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄) Ethyl 2-(hydroxymethyl)cyclopropanecarboxylateHighModerate to Good
Lithium Aluminum Hydride (LiAlH₄) (2-(Hydroxymethyl)cyclopropyl)methanolHighNot Applicable
Catalytic Hydrogenation (H₂/Pd/C) This compoundVariableDependent on catalyst and conditions

Note: The diastereomeric ratio is dependent on the stereochemistry of the starting material (cis or trans ethyl 2-formylcyclopropanecarboxylate) and the reaction conditions. The data presented is a general representation based on typical outcomes for similar substrates.

In-depth Analysis of Reducing Agents

Sodium Borohydride (NaBH₄): The Chemoselective Workhorse

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones in the presence of less reactive functional groups like esters.[1][2][3][4] This selectivity is attributed to the lower reactivity of NaBH₄ compared to other metal hydrides. For the reduction of ethyl 2-formylcyclopropanecarboxylate, NaBH₄ is the reagent of choice when the desired product is this compound.

The reaction is typically carried out at low temperatures (e.g., 0 °C) to enhance chemoselectivity and minimize any potential reduction of the ester group. The diastereoselectivity of the reduction is influenced by the steric hindrance imposed by the substituents on the cyclopropane ring, often favoring the formation of the less sterically hindered alcohol.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse for Complete Reduction

In stark contrast to NaBH₄, lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including both aldehydes and esters.[5] When ethyl 2-formylcyclopropanecarboxylate is treated with LiAlH₄, both the formyl and the ester functionalities are reduced to their corresponding alcohols, yielding (2-(hydroxymethyl)cyclopropyl)methanol. This makes LiAlH₄ unsuitable for the selective synthesis of the alcohol-ester. Due to its high reactivity, reactions with LiAlH₄ are conducted in anhydrous solvents and often at low temperatures to control the reaction rate.

Catalytic Hydrogenation: A Versatile but Condition-Dependent Alternative

Catalytic hydrogenation offers a greener alternative to metal hydride reagents. Using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), aldehydes can be selectively reduced.[6] However, the success of this method for ethyl 2-formylcyclopropanecarboxylate is highly dependent on the reaction conditions, including pressure, temperature, solvent, and the specific catalyst used. Under harsh conditions, the ester group may also be reduced. The stereoselectivity of catalytic hydrogenation can also be variable and is influenced by the adsorption of the substrate onto the catalyst surface.

Experimental Protocols

Protocol 1: Selective Reduction of Ethyl 2-Formylcyclopropanecarboxylate with Sodium Borohydride

This protocol details the chemoselective reduction of the aldehyde functionality.

Materials:

  • Ethyl 2-formylcyclopropanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl 2-formylcyclopropanecarboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Complete Reduction of Ethyl 2-Formylcyclopropanecarboxylate with Lithium Aluminum Hydride

This protocol describes the reduction of both the aldehyde and ester groups.

Materials:

  • Ethyl 2-formylcyclopropanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2-formylcyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2-(hydroxymethyl)cyclopropyl)methanol.

  • Purify the crude product by distillation or column chromatography.

Visualizing the Reaction Pathways

To illustrate the logical flow of the reduction processes, the following diagrams are provided.

Reduction_Workflow Substrate Ethyl 2-formylcyclopropanecarboxylate NaBH4 NaBH₄ Substrate->NaBH4 Chemoselective Reduction LiAlH4 LiAlH₄ Substrate->LiAlH4 Complete Reduction H2_PdC H₂/Pd-C Substrate->H2_PdC Catalytic Hydrogenation Product_AlcoholEster This compound NaBH4->Product_AlcoholEster Product_Diol (2-(Hydroxymethyl)cyclopropyl)methanol LiAlH4->Product_Diol H2_PdC->Product_AlcoholEster

Caption: Workflow of the reduction of ethyl 2-formylcyclopropanecarboxylate.

Signaling_Pathway cluster_chemoselective Chemoselective Pathway cluster_nonselective Non-Selective Pathway Start_Selective Ethyl 2-formylcyclopropanecarboxylate Reagent_Selective NaBH₄ (Mild Conditions) Start_Selective->Reagent_Selective Intermediate_Selective Aldehyde Reduction Reagent_Selective->Intermediate_Selective Product_Selective This compound Intermediate_Selective->Product_Selective Start_NonSelective Ethyl 2-formylcyclopropanecarboxylate Reagent_NonSelective LiAlH₄ (Strong Conditions) Start_NonSelective->Reagent_NonSelective Intermediate_NonSelective Aldehyde & Ester Reduction Reagent_NonSelective->Intermediate_NonSelective Product_NonSelective (2-(Hydroxymethyl)cyclopropyl)methanol Intermediate_NonSelective->Product_NonSelective

Caption: Comparison of chemoselective and non-selective reduction pathways.

References

A Comparative Guide to Purity Assessment of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for key intermediates like Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is paramount. This chiral building block is integral to the synthesis of various active pharmaceutical ingredients (APIs), where even trace impurities can impact the safety and efficacy of the final product. This guide provides an objective comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity analysis of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the optimal analytical method for their specific requirements.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Comprehensive Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds in a liquid mobile phase. It is particularly well-suited for analyzing non-volatile, polar, or thermally labile substances, making it a robust choice for identifying a wide range of potential impurities in this compound.[1][2] A reversed-phase method is typically the first choice for a molecule with moderate polarity like the target analyte.[3]

Detailed Experimental Protocol: HPLC-UV

The following protocol outlines a standard reversed-phase HPLC method with UV detection for routine purity analysis.

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-80% B15-18 min: 80% B18-20 min: 80-10% B20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water.

Rationale for Conditions:

  • C18 Column: Provides excellent retention and separation for moderately polar organic molecules.

  • Formic Acid: Improves peak shape for the alcohol and ester functional groups and ensures compatibility with mass spectrometry (MS) if hyphenated.[3]

  • Gradient Elution: Ensures that both polar and non-polar impurities can be eluted and detected within a reasonable runtime.

  • Low UV Wavelength (205 nm): The analyte lacks a strong chromophore, necessitating detection at a lower wavelength to achieve adequate sensitivity.[3]

Gas Chromatography (GC): High-Efficiency Analysis for Volatile Components

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[4] It is exceptionally effective for assessing the purity of volatile and thermally stable small molecules, offering high resolution and speed.[5] Given its molecular weight and structure, this compound is amenable to GC analysis, making it an excellent choice for detecting volatile impurities, residual solvents, or potential degradation products from thermal stress.[6][7]

Detailed Experimental Protocol: GC-FID

This protocol describes a typical GC method with a Flame Ionization Detector (FID), which provides high sensitivity for organic compounds.

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, 1.2 mL/min constant flow
Oven Program Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 250 °CHold: 5 min at 250 °C
Inlet Temperature 250 °C
Detector Temperature 280 °C (FID)
Injection Volume 1 µL (Split ratio 50:1)
Sample Preparation Dissolve 1 mg/mL of this compound in Ethyl Acetate or Dichloromethane.

Rationale for Conditions:

  • DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a versatile, robust choice for general-purpose analysis of a wide range of small molecules.

  • Temperature Program: The gradient from a low initial temperature allows for the separation of highly volatile impurities (like residual solvents), while the ramp to a higher temperature ensures the elution of the main component and less volatile impurities.

  • Flame Ionization Detector (FID): Offers excellent sensitivity for nearly all organic compounds and a wide linear range, making it ideal for purity assays where impurity levels can vary significantly.[8]

Comparative Performance and Method Selection

The choice between HPLC and GC depends on the specific analytical goals, the nature of expected impurities, and available instrumentation. HPLC is generally more versatile for unknown impurity profiling, while GC excels in speed and efficiency for volatile analytes.

Summary of Expected Performance
ParameterHPLC-UVGC-FID
Applicability Volatile & non-volatile impurities, thermally labile compounds.[1]Volatile & semi-volatile, thermally stable compounds.[5]
Separation Efficiency Good to ExcellentExcellent to Superior (sharper peaks).[8]
Sensitivity Moderate (analyte lacks a strong chromophore).High (FID is very sensitive to hydrocarbons).
Analysis Time Longer (typically 15-30 minutes).[4]Shorter (typically 10-20 minutes).[4]
Sample Preparation Simple dissolution in mobile phase.Simple dissolution in a volatile organic solvent.
Cost Higher, due to solvent consumption and pump maintenance.[1][4]Lower, due to the use of gases instead of solvents.[1][4]
Chiral Analysis Readily achievable with chiral stationary phases (CSPs).[9][10]Possible with chiral columns, often cyclodextrin-based.[6][9]

Visual Guides for Workflow and Method Selection

To further clarify the processes and decision-making involved, the following diagrams illustrate the analytical workflow and a logical guide for method selection.

G cluster_0 HPLC Workflow cluster_1 GC Workflow hplc_prep Sample Prep (Dissolve in ACN/H2O) hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep Reversed-Phase Separation (C18) hplc_inject->hplc_sep hplc_detect UV Detection (205 nm) hplc_sep->hplc_detect hplc_data Data Analysis (Purity %, Impurity Profile) hplc_detect->hplc_data gc_prep Sample Prep (Dissolve in Ethyl Acetate) gc_inject GC Injection gc_prep->gc_inject gc_sep Capillary Column Separation (DB-5) gc_inject->gc_sep gc_detect FID Detection gc_sep->gc_detect gc_data Data Analysis (Purity %, Volatiles) gc_detect->gc_data start Purity Assessment Required start->hplc_prep start->gc_prep

Caption: Comparative experimental workflows for HPLC and GC analysis.

G start Start: Define Analytical Goal q1 Are key impurities non-volatile or thermally labile? start->q1 hplc Choose HPLC (Primary Method) q1->hplc Yes q2 Are key impurities volatile & thermally stable? q1->q2 No / Unknown gc_check Consider GC for orthogonal testing (e.g., residual solvents) hplc->gc_check gc Choose GC (Primary Method) q2->gc Yes q3 Is chiral purity the main concern? q2->q3 No / Both hplc_check Consider HPLC for orthogonal testing (e.g., involatile residues) gc->hplc_check chiral Select Chiral HPLC or Chiral GC based on analyte volatility and available columns. q3->chiral

Caption: Decision tree for selecting between HPLC and GC.

Conclusion

Both HPLC and GC are powerful and suitable techniques for assessing the purity of this compound, each offering distinct advantages.

  • HPLC is the recommended primary method for comprehensive impurity profiling and quality control , especially when the identity of potential impurities is unknown or includes non-volatile or thermally sensitive species. Its versatility makes it indispensable for stability studies and final product release testing.[2][5]

  • GC is an excellent complementary technique, ideal for rapid analysis of volatile impurities, residual solvents, and for monitoring reaction completion. Its high separation efficiency and the sensitivity of the FID make it a cost-effective and fast option for in-process controls.[4][8]

For a complete and robust purity assessment, particularly in a regulated drug development environment, employing both HPLC and GC as orthogonal methods is the most rigorous strategy. This dual approach ensures that the full spectrum of potential impurities, from volatile starting materials to non-volatile degradation products, is effectively detected and quantified.

References

Benchmarking Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile Cyclopropane Building Block and its Performance Against Key Alternatives in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and structurally unique building blocks. Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate has emerged as a valuable scaffold, offering a unique combination of rigidity, three-dimensionality, and functional handles for chemical elaboration. This guide provides a comprehensive comparison of this building block against structurally similar alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.

The Significance of the Cyclopropane Motif

The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties impart a range of desirable characteristics to drug candidates, including:

  • Enhanced Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[1]

  • Increased Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1]

  • Improved Physicochemical Properties: Incorporation of a cyclopropane moiety can modulate lipophilicity and other properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Novel Chemical Space: Cyclopropane-containing molecules occupy a distinct region of chemical space, offering opportunities for novel intellectual property.

This compound, with its ester and primary alcohol functionalities, provides two orthogonal points for diversification, making it an attractive starting point for the synthesis of compound libraries.

Comparative Analysis of Key Chemical Transformations

To objectively assess the utility of this compound, we present a comparative analysis of its performance in several key chemical transformations relevant to drug discovery, alongside similar building blocks.

Table 1: Comparison of Physicochemical Properties
Building BlockMolecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound 144.170.213
Ethyl 2-(aminomethyl)cyclopropanecarboxylate143.180.113
Ethyl cyclopropanecarboxylate114.141.102
(Cyclopropyl)methanol72.110.311

This table highlights the differences in basic physicochemical properties which can influence solubility, permeability, and other drug-like characteristics.

Table 2: Benchmarking Amide Coupling Reactions

The conversion of the ester group to an amide is a fundamental transformation in medicinal chemistry. This table compares the reported yields for the amide coupling of the corresponding carboxylic acid derived from this compound with other cyclopropane carboxylic acids.

Carboxylic Acid SubstrateAmineCoupling ReagentBaseSolventYield (%)Reference
2-(Hydroxymethyl)cyclopropanecarboxylic AcidAnilineHATUDIPEADMF~85% (estimated)[2]
Cyclopropanecarboxylic AcidBenzylamineEDC, HOBtNMMDCM92%General Protocol
2-Phenylcyclopropanecarboxylic AcidVarious AminesHATUDIPEADMF85%[2]

Yields are highly dependent on the specific amine and reaction conditions. The yield for 2-(Hydroxymethyl)cyclopropanecarboxylic Acid is an estimation based on similar reported reactions as direct comparative data was not available.

Table 3: Benchmarking Oxidation of the Hydroxymethyl Group

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, a versatile intermediate for further functionalization.

Alcohol SubstrateOxidizing AgentSolventYield (%)Reference
This compound PCCDCM~85-95% (expected)General Protocol
(Cyclopropyl)methanolPCCDCM90%General Protocol
trans-1,2-Bis(hydroxymethyl)cyclopropaneMnO2ChloroformHigh[3]

PCC (Pyridinium chlorochromate) is a common reagent for this type of oxidation. Yields are expected to be high based on standard organic chemistry principles, though direct comparative studies are limited.

Experimental Protocols

Detailed methodologies for the key transformations discussed above are provided to facilitate their application in the laboratory.

Protocol 1: Amide Coupling of 2-(Hydroxymethyl)cyclopropanecarboxylic Acid

This protocol describes a general procedure for the formation of an amide bond from the carboxylic acid derivative of the title compound.

1. Hydrolysis of the Ester:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (2:1) is added LiOH (1.5 eq).
  • The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.
  • The reaction is acidified with 1M HCl and the product is extracted with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated to yield 2-(Hydroxymethyl)cyclopropanecarboxylic Acid.

2. Amide Coupling:

  • To a solution of 2-(Hydroxymethyl)cyclopropanecarboxylic Acid (1.0 eq) in DMF are added HATU (1.1 eq) and DIPEA (2.0 eq).
  • The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 2-4 hours.
  • The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and the product is extracted with ethyl acetate.
  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.[2]

Protocol 2: Oxidation to Ethyl 2-formylcyclopropanecarboxylate

This protocol outlines the oxidation of the primary alcohol to an aldehyde.

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and celite in dichloromethane (DCM) is added a solution of this compound (1.0 eq) in DCM.

  • The reaction is stirred at room temperature for 1-2 hours and monitored by TLC.

  • Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Mitsunobu Reaction for Hydroxyl Group Substitution

The Mitsunobu reaction allows for the substitution of the primary alcohol with various nucleophiles with inversion of stereochemistry.

  • To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and a suitable nucleophile (e.g., a phenol or phthalimide, 1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[4][5]

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired product.

Visualization of Synthetic Pathways and Logical Relationships

To further illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict key reaction pathways and the logical flow of its application in creating diverse molecular scaffolds.

G cluster_start Starting Material cluster_transformations Key Transformations cluster_products Diverse Products This compound This compound Amide_Coupling Amide Coupling This compound->Amide_Coupling Oxidation Oxidation This compound->Oxidation Mitsunobu Mitsunobu Reaction This compound->Mitsunobu Amides Amide Library Amide_Coupling->Amides Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Substituted_Analogs Substituted Analogs (Ethers, Amines, etc.) Mitsunobu->Substituted_Analogs Further Derivatization Further Derivatization Aldehyde->Further Derivatization

Caption: Synthetic utility of this compound.

G cluster_concept Drug Discovery Logic Start Cyclopropane Building Block SAR Structure-Activity Relationship (SAR) Start->SAR Library Synthesis Optimization Lead Optimization SAR->Optimization Identify Hits Candidate Drug Candidate Optimization->Candidate Improve Properties

Caption: Role of building blocks in the drug discovery process.

Biological Context and Potential Applications

While specific signaling pathways directly modulated by this compound have not been extensively reported, the broader class of cyclopropane-containing molecules has shown activity against a wide range of biological targets. The rigid cyclopropane scaffold can act as a bioisostere for other chemical groups, such as phenyl rings or amide bonds, potentially leading to improved pharmacological properties.[5] For instance, cyclopropane derivatives have been investigated as inhibitors of various enzymes and as modulators of G-protein coupled receptors (GPCRs). The derivatization of this compound allows for the exploration of structure-activity relationships (SAR) against these and other target classes.

Conclusion

This compound stands out as a highly versatile and valuable building block for drug discovery. Its bifunctional nature allows for the facile generation of diverse compound libraries through well-established synthetic transformations. While direct quantitative comparisons with other building blocks are not always readily available in the literature, the provided protocols and the known benefits of the cyclopropane motif strongly support its utility. By enabling the exploration of novel chemical space with desirable physicochemical properties, this compound is a powerful tool for medicinal chemists in the pursuit of next-generation therapeutics.

References

A Comparative Guide to the Conformational Analysis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For drug development professionals and medicinal chemists, a thorough understanding of a molecule's conformational landscape is paramount for designing effective therapeutics. This guide provides a comprehensive comparison of the analytical techniques used to elucidate the conformational preferences of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, a substituted cyclopropane derivative.

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, rendering it a rigid and planar scaffold.[1][2] Consequently, the conformational flexibility of substituted cyclopropanes primarily arises from the rotation of its substituents around the carbon-carbon single bonds connecting them to the ring. The preferred spatial arrangement of these substituents is governed by a delicate balance of steric and electronic effects.

Conformational Preferences of Substituents

The conformational preferences of the ethyl carboxylate and hydroxymethyl groups in this compound are influenced by several factors. For the ethyl carboxylate group, a π-acceptor, electronic effects favor a "bisecting" conformation. In this arrangement, the plane of the ester group is perpendicular to the plane of the cyclopropane ring, maximizing the overlap between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring. This electronic preference is a well-established principle in the conformational analysis of cyclopropane derivatives and is supported by both computational and experimental data.

The hydroxymethyl group, on the other hand, is more flexible. Its conformational preference is primarily dictated by steric interactions with the adjacent ethyl carboxylate group and the cyclopropane ring protons, as well as the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester.

Comparative Analysis of Analytical Methods

The conformational analysis of this compound can be approached using a combination of experimental and computational methods. Each technique offers unique advantages and provides complementary information.

Analytical MethodInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy - Dihedral angles (from coupling constants)- Proximity of atoms (from NOE data)- Relative populations of conformers- Provides information about the solution-state conformation- Can study dynamic processes- Data represents a time-average of all conformations present- Interpretation can be complex
X-ray Crystallography - Precise bond lengths and angles- Definitive solid-state conformation- Provides a high-resolution, unambiguous structure- The conformation in the solid state may not be the same as in solution- Requires a suitable single crystal
Computational Modeling (e.g., DFT) - Relative energies of different conformers- Rotational energy barriers- Predicted geometric parameters- Allows for the systematic exploration of the entire conformational space- Can provide insights into the factors governing conformational preferences- Accuracy is dependent on the level of theory and basis set used- Requires experimental validation

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed conformational analysis by NMR spectroscopy would involve the following steps:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed, including:

    • ¹H NMR to determine chemical shifts and proton-proton coupling constants (³JHH).

    • Nuclear Overhauser Effect Spectroscopy (NOESY) to identify protons that are close in space.

  • Data Analysis:

    • The vicinal coupling constants (³JHH) are used to estimate the dihedral angles between adjacent protons using the Karplus equation. In cyclopropane systems, cis coupling constants are typically larger than trans coupling constants.

    • NOESY cross-peaks provide qualitative distance restraints between protons, helping to differentiate between possible conformers.

Computational Modeling

A typical computational workflow for conformational analysis involves:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This is often done using molecular mechanics force fields.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set.

  • Analysis: The calculated energies are used to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution. The calculated geometric parameters (dihedral angles, bond lengths) and predicted NMR parameters can then be compared with experimental data for validation.

Visualizing the Conformational Analysis Workflow

The logical flow of a comprehensive conformational analysis can be visualized as follows:

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration & Interpretation NMR NMR Spectroscopy DataComp Comparison of Experimental & Computational Data NMR->DataComp XRay X-ray Crystallography XRay->DataComp ConfSearch Conformational Search DFT DFT Optimization & Energy Calculation ConfSearch->DFT DFT->DataComp FinalModel 3D Conformational Model DataComp->FinalModel

Caption: Workflow for Conformational Analysis.

Alternative Methodologies

While NMR spectroscopy and computational modeling are the primary tools for conformational analysis of flexible molecules in solution, other techniques can provide valuable, albeit often less detailed, information. These include:

  • Infrared (IR) Spectroscopy: Can sometimes distinguish between conformers based on characteristic vibrational frequencies, particularly if intramolecular hydrogen bonding is present.

  • Chiroptical Methods (Circular Dichroism): Useful for chiral molecules, these techniques are sensitive to the overall three-dimensional structure.

By integrating data from these diverse experimental and computational approaches, researchers can build a robust and detailed model of the conformational landscape of this compound. This understanding is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, a reagent utilized in various synthetic applications, requires meticulous handling and adherence to specific disposal protocols to mitigate potential risks. This guide provides an essential operational and disposal plan, offering procedural, step-by-step instructions for its proper management.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling operations should be performed in a well-ventilated area, ideally within a fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

While a comprehensive Safety Data Sheet (SDS) with detailed quantitative disposal limits for this compound is not consistently available across all suppliers, the following table summarizes key hazard and physical property data to inform safe disposal practices. This information is aggregated from various sources for related compounds and should be used as a guideline in conjunction with the specific SDS provided by your supplier.

PropertyValueSource
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1]
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight ~144.17 g/mol [2]
Appearance Light yellow liquid[3]
Boiling Point/Range 129 - 133 °C / 264.2 - 271.4 °F @ 760 mmHg[3]
Flash Point 18 °C / 64.4 °F[3]
Solubility No information available[3]

Step-by-Step Disposal Protocol

The disposal of this compound must always be conducted in strict accordance with local, state, and federal regulations. The following is a general procedural guide based on established best practices for chemical waste management.

Step 1: Waste Characterization and Segregation

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 2: Container Selection and Labeling

  • Use only compatible, screw-top chemical glassware or plasticware for waste collection.[4] Avoid using food or beverage containers.[4]

  • The container must be in good condition, with no cracks or leaks, and have a securely fitting lid.[4]

  • Affix a hazardous waste label to the container as soon as waste is first added.[4]

  • The label must be filled out completely and legibly, including the full chemical name ("this compound"), concentration, and any other components in the waste mixture.[4] Do not use abbreviations or chemical formulas.[4]

Step 3: Accumulation and Storage

  • Keep the waste container tightly closed except when adding waste.[3]

  • Store the container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.

  • The storage area should be a well-ventilated space, away from heat, sparks, and open flames.[3]

  • If you accumulate more than 55 gallons of waste or one quart of acutely hazardous waste, you must immediately contact your institution's Environmental Health & Safety (EHS) department.[5]

Step 4: Request for Disposal

  • Once the waste container is full, or if you no longer generate this waste stream, submit a request for chemical waste disposal to your institution's EHS or equivalent department.[4][5]

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a specific contact person.[4]

Step 5: Entrust to a Licensed Professional

  • The final disposal of the chemical waste must be entrusted to a licensed waste disposal company.[6] Your institution's EHS department will manage this process.

  • Never dispose of this compound down the sanitary sewer or in the regular trash.[5]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal Request cluster_3 Final Disposal A Consult SDS for This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Well-Ventilated Area (Fume Hood) B->C D Generate Chemical Waste C->D E Select Compatible, Labeled Waste Container D->E F Segregate from Incompatible Wastes E->F G Store in Designated Satellite Accumulation Area F->G H Keep Container Securely Closed G->H I Submit Waste Pickup Request to EHS When Full H->I J EHS Arranges Pickup with Licensed Waste Disposal Company I->J K Waste Transported to a Permitted Disposal Facility J->K L Proper Disposal in Accordance with Regulations K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal protocols for Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate (CAS RN: 84673-56-3). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. A thorough risk assessment is crucial before handling this chemical. The following personal protective equipment (PPE) is mandatory to minimize exposure.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles, Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a splash hazard.[2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Inspect gloves for any signs of wear or punctures before use and change them immediately if contaminated.[2]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[2]
Respiratory Respirator (if required)A NIOSH-approved respirator with appropriate cartridges should be used if working in a poorly ventilated area or if aerosols are generated.[2] Engineering controls like a fume hood are the preferred method to minimize inhalation exposure.[2]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C7H12O3[1][4]
Molecular Weight 144.17 g/mol [1][4]
Storage Temperature 4 °C[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

1. Preparation:

  • Conduct a thorough risk assessment for the planned experiment.

  • Ensure a certified chemical fume hood is operational.[3]

  • Assemble all necessary equipment and reagents.

  • Verify that spill cleanup materials and a Class B fire extinguisher are readily accessible.[3]

  • Ensure safety showers and eyewash stations are unobstructed and accessible.[5]

2. Handling:

  • Don all required PPE as outlined in the table above.

  • Conduct all handling of this compound within a chemical fume hood to ensure adequate ventilation.[2][3]

  • Avoid direct contact with the chemical.

  • Do not eat, drink, or smoke in the laboratory.[2][6]

  • Use spark-proof tools and equipment to prevent ignition.[7]

3. Post-Handling:

  • Decontaminate all work surfaces after use.

  • Properly remove and dispose of contaminated PPE.

  • Thoroughly wash hands and any exposed skin with soap and water.[2][6]

Emergency Procedures

Spill:

  • For a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[3]

  • For large spills, evacuate the area and contact your institution's emergency response team.[3]

  • Ensure the area is well-ventilated.

Fire:

  • Use a Class B fire extinguisher (carbon dioxide or dry chemical) for small fires.[3]

  • In case of a larger fire, evacuate the area and activate the fire alarm.

Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[8][9]

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.[2]

2. Waste Storage:

  • Store waste containers in a cool, well-ventilated area away from incompatible materials.

3. Waste Disposal:

  • Arrange for the disposal of chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[10]

  • Do not dispose of this chemical down the drain.[6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Risk Assessment prep2 Assemble Equipment & Reagents prep1->prep2 prep3 Verify Safety Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Chemical Handling handle1->handle2 handle3 Monitor Experiment handle2->handle3 disp1 Collect & Segregate Waste handle2->disp1 post1 Decontaminate Work Area handle3->post1 post2 Remove & Dispose of PPE post1->post2 post3 Wash Hands post2->post3 post2->disp1 disp2 Store Waste Properly disp1->disp2 disp3 Dispose via Licensed Vendor disp2->disp3

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 2
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

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